molecular formula C9H10BrNO2S B1373264 1-((3-Bromophenyl)sulfonyl)azetidine CAS No. 1133116-29-6

1-((3-Bromophenyl)sulfonyl)azetidine

Cat. No.: B1373264
CAS No.: 1133116-29-6
M. Wt: 276.15 g/mol
InChI Key: WHXRPYCUEZEQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Bromophenyl)sulfonyl)azetidine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a sulfonamide linker connecting a 3-bromophenyl group and an azetidine ring, a combination that offers versatile reactivity and potential for diverse molecular interactions. The sulfonamide functional group is a common pharmacophore found in compounds with a wide range of biological activities, serving as a key connector in many therapeutic agents . The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly valuable saturated bioisostere in lead optimization, often used to improve the physicochemical and metabolic properties of drug candidates. The bromine atom on the phenyl ring provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound an excellent building block for constructing more complex molecules for screening libraries . As a fine chemical with high purity, it is intended for use as a key intermediate in organic synthesis, including the development of protease inhibitors, kinase inhibitors, and other small-molecule therapeutics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

1-(3-bromophenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)14(12,13)11-5-2-6-11/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXRPYCUEZEQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674853
Record name 1-(3-Bromobenzene-1-sulfonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-29-6
Record name 1-[(3-Bromophenyl)sulfonyl]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromobenzene-1-sulfonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-((3-Bromophenyl)sulfonyl)azetidine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Small, strained ring systems have emerged as powerful tools for chemists to navigate and optimize the complex interplay of potency, selectivity, and pharmacokinetics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a "privileged scaffold".[1][2] Its inherent ring strain, conformational rigidity, and sp³-rich character offer a unique combination of properties that can profoundly influence the biological activity and metabolic stability of a drug candidate.[3]

This guide provides a comprehensive technical overview of 1-((3-Bromophenyl)sulfonyl)azetidine , a key building block that marries the desirable attributes of the azetidine core with the synthetic versatility of a brominated aromatic system. We will delve into its chemical properties, a robust and field-proven protocol for its synthesis, and its strategic applications in the design and development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their research endeavors.

Core Compound Properties

A thorough understanding of the fundamental physicochemical properties of a building block is the bedrock of its effective application. The key properties of this compound are summarized in the table below.

PropertyValueSource/Method
CAS Number 1133116-29-6Commercial Supplier Databases
Molecular Formula C₉H₁₀BrNO₂SCalculated
Molecular Weight 276.15 g/mol Calculated
Chemical Structure

N/A
Appearance White to off-white solid (predicted)By analogy to similar compounds
Solubility Soluble in common organic solvents (DCM, THF, EtOAc)By analogy to similar compounds

Synthesis and Mechanistic Considerations

The synthesis of this compound is most reliably achieved through the nucleophilic addition of azetidine to 3-bromophenylsulfonyl chloride. This reaction is a classic example of sulfonamide bond formation and proceeds readily under standard laboratory conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the basic nitrogen atom of azetidine on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to quench the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the azetidine starting material.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products Azetidine Azetidine NucleophilicAttack Nucleophilic Attack (N on S) Azetidine->NucleophilicAttack SulfonylChloride 3-Bromophenylsulfonyl Chloride SulfonylChloride->NucleophilicAttack Base Triethylamine (Base) BaseQuench Base Quenches HCl Base->BaseQuench Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate HCl_Elimination Elimination of HCl Intermediate->HCl_Elimination HCl_Elimination->BaseQuench HCl byproduct Product This compound HCl_Elimination->Product Salt Triethylammonium Chloride BaseQuench->Salt

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-sulfonylated azetidines.[2]

Materials:

  • Azetidine (or its hydrochloride salt)

  • 3-Bromophenylsulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of azetidine (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). If starting with azetidine hydrochloride, use 2.2 eq of triethylamine.

  • In a separate flask, dissolve 3-bromophenylsulfonyl chloride (1.05 eq) in anhydrous DCM.

  • Add the solution of 3-bromophenylsulfonyl chloride dropwise to the cold azetidine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

Technique Expected Data
¹H NMR The spectrum is expected to show a multiplet for the aromatic protons (4H) in the range of δ 7.5-8.0 ppm. The two methylene groups of the azetidine ring adjacent to the nitrogen will appear as a triplet around δ 4.0-4.2 ppm (4H). The central methylene group of the azetidine ring will appear as a quintet around δ 2.2-2.4 ppm (2H).
¹³C NMR Aromatic carbons are expected in the δ 120-140 ppm range, with the carbon bearing the bromine atom being downfield. The methylene carbons of the azetidine ring adjacent to the nitrogen are expected around δ 50-55 ppm, and the central methylene carbon is expected around δ 15-20 ppm.
Mass Spec (ESI) Expected m/z for [M+H]⁺: 275.97, 277.97 (isotopic pattern for Bromine).

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically a final drug product but rather a versatile intermediate. Its value lies in the strategic combination of the azetidine ring and the bromophenyl moiety.

The Azetidine Moiety: A Bioisostere and Pharmacokinetic Modulator

The azetidine ring is often incorporated into molecules to act as a bioisostere for other groups, such as a phenyl ring or a t-butyl group, while introducing a vector for improved physicochemical properties.

  • Metabolic Stability: The strained ring can block sites of metabolism, leading to a longer half-life.[1]

  • Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility compared to its carbocyclic analogue, cyclobutane.

  • Conformational Rigidity: The rigid structure of the azetidine ring reduces the entropic penalty of binding to a biological target, potentially increasing potency.[3] It also provides a well-defined exit vector for further substitutions.

The 3-Bromophenylsulfonyl Group: A Handle for Diversification

The bromophenyl group is a cornerstone of modern medicinal chemistry, primarily serving as a reactive handle for transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogues from a common intermediate, which is essential for exploring the structure-activity relationship (SAR) of a lead compound.

G cluster_reactions Cross-Coupling Reactions cluster_products Diverse Analogs Start This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Heck Heck Coupling (Alkenes) Start->Heck Aryl Aryl-substituted Analogs Suzuki->Aryl Alkynyl Alkynyl-substituted Analogs Sonogashira->Alkynyl Amino Amino-substituted Analogs Buchwald->Amino Alkenyl Alkenyl-substituted Analogs Heck->Alkenyl

Caption: Synthetic utility of the bromophenyl moiety for analog synthesis.

This strategic placement of a bromine atom allows chemists to explore a wide range of substituents at the 3-position of the phenyl ring, probing for beneficial interactions with the target protein. For instance, in the development of antitumor agents, the substitution pattern on an aromatic ring can be critical for achieving high potency and selectivity.[4][5]

Conclusion

This compound represents a highly valuable and strategically designed building block for modern drug discovery. It provides an efficient entry point to novel chemical entities that benefit from the improved pharmacokinetic profile conferred by the azetidine ring, while the bromophenylsulfonyl group offers a versatile platform for rapid lead optimization through cross-coupling chemistry. As the demand for sp³-rich, three-dimensional molecules in drug discovery continues to grow, the utility of synthons like this compound is set to expand, enabling the development of safer and more effective medicines.

References

  • Yang, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 85. [Link]

  • Bajwa, J. S., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2).
  • Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2).
  • Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation. ResearchGate. [Link]

  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(9), 625–631. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed Central. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]

  • Paterson, I., et al. (2001). Synthesis of the C(29)-C(45) bis-pyran subunit (E-F) of spongistatin 1 (Altohyrtin A). Organic Letters, 3(21), 3149-3152.
  • Azetidine synthesis. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-((3-Bromophenyl)sulfonyl)azetidine: Pathways and Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine moiety, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique structural and physicochemical properties, including a high degree of sp³ character, inherent ring strain, and the ability to act as a bioisostere for other cyclic and acyclic functionalities, make it a valuable component in the design of novel therapeutic agents.[2] The incorporation of an azetidine ring can significantly influence a molecule's conformational rigidity, metabolic stability, solubility, and receptor binding affinity.[2] Consequently, azetidine-containing compounds are found in a growing number of approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2]

The N-sulfonylation of the azetidine ring, specifically with substituted phenylsulfonyl groups, provides a versatile handle for modulating these properties and for exploring structure-activity relationships (SAR). The title compound, 1-((3-Bromophenyl)sulfonyl)azetidine, is a key building block in this context. The bromo-substituent on the phenyl ring offers a reactive site for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways to this compound, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers and scientists in drug development.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound reveals a straightforward and logical disconnection at the nitrogen-sulfur bond. This points to the most direct synthetic approach: a nucleophilic substitution reaction between azetidine and 3-bromobenzenesulfonyl chloride.

G Target This compound Disconnect N-S Disconnection Target->Disconnect StartingMaterials Azetidine + 3-Bromobenzenesulfonyl chloride Disconnect->StartingMaterials

Caption: Retrosynthetic analysis of this compound.

This primary pathway is favored for its simplicity, high potential yield, and the commercial availability of the starting materials. An alternative, though less direct, approach involves the ring expansion of a corresponding N-sulfonylated aziridine, which can be a valuable strategy if the primary route presents challenges or if substituted azetidines are desired.

Primary Synthesis Pathway: Nucleophilic Acyl Substitution

The most common and efficient method for the synthesis of this compound is the reaction of azetidine with 3-bromobenzenesulfonyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

G cluster_reactants Reactants cluster_conditions Conditions Azetidine Azetidine Product This compound Azetidine->Product SulfonylChloride 3-Bromobenzenesulfonyl chloride SulfonylChloride->Product Base Base (e.g., Triethylamine) Byproduct Triethylammonium chloride Base->Byproduct Solvent Aprotic Solvent (e.g., DCM) Temperature 0 °C to RT

Caption: Overall reaction scheme for the primary synthesis pathway.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
3-Bromobenzenesulfonyl chloride2905-24-0BrC₆H₄SO₂Cl255.52Moisture sensitive, corrosive.[2]
Azetidine503-29-7C₃H₇N57.10Volatile, flammable, air-sensitive.[3]
Triethylamine (TEA)121-44-8(C₂H₅)₃N101.19Corrosive, flammable liquid.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile, suspected carcinogen.

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of azetidine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 - 1.5 eq.) to the reaction mixture. The use of a slight excess of base ensures complete neutralization of the HCl byproduct.

  • Addition of Sulfonyl Chloride: Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintaining a slow addition rate is crucial to control the exothermicity of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Causality Behind Experimental Choices
  • Anhydrous Conditions: 3-Bromobenzenesulfonyl chloride is highly reactive towards water. The presence of moisture would lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which would not participate in the desired reaction, thereby reducing the yield.

  • Inert Atmosphere: Azetidine can be sensitive to air oxidation over time. A nitrogen atmosphere prevents potential side reactions and ensures the integrity of the starting material.

  • Low Temperature Addition: The reaction between an amine and a sulfonyl chloride is exothermic. Adding the sulfonyl chloride at 0 °C helps to dissipate the heat generated, preventing the formation of undesired byproducts and ensuring a controlled reaction.

  • Use of Triethylamine: Triethylamine is a non-nucleophilic organic base that effectively scavenges the HCl produced during the reaction. Its boiling point allows for easy removal during the work-up. An excess is used to ensure the reaction goes to completion.

  • Aqueous Work-up: The series of aqueous washes is designed to remove the triethylammonium chloride salt, any remaining unreacted starting materials, and other water-soluble impurities. The acidic wash removes excess triethylamine, while the basic wash removes any unreacted 3-bromobenzenesulfonyl chloride (as the sulfonic acid).

Alternative Synthesis Pathway: Ring Expansion of N-Sulfonylated Aziridines

An alternative, albeit more complex, route to 1-arenesulfonylazetidines involves the ring expansion of the corresponding 1-arenesulfonylaziridine.[4] This method is particularly useful when access to substituted aziridines is more straightforward than the corresponding azetidines. The reaction typically proceeds by treatment of the N-sulfonylated aziridine with a sulfur ylide, such as dimethylsulfoxonium methylide.

The mechanism involves the nucleophilic attack of the ylide on one of the carbon atoms of the aziridine ring, leading to ring opening. This is followed by an intramolecular nucleophilic substitution, where the nitrogen attacks the newly introduced carbon, displacing the dimethyl sulfoxide (DMSO) leaving group and forming the four-membered azetidine ring.

G cluster_reactants Reactants cluster_conditions Conditions Aziridine 1-((3-Bromophenyl)sulfonyl)aziridine Product This compound Aziridine->Product Ylide Dimethylsulfoxonium methylide Ylide->Product Solvent THF/DMSO Temperature Room Temperature Byproduct Dimethyl sulfoxide (DMSO)

Caption: Reaction scheme for the alternative synthesis via aziridine ring expansion.

General Protocol
  • Ylide Generation: Dimethylsulfoxonium methylide is typically generated in situ by reacting trimethylsulfoxonium iodide with a strong base like sodium hydride in a solvent mixture such as THF/DMSO.

  • Reaction with Aziridine: The pre-formed 1-((3-Bromophenyl)sulfonyl)aziridine, dissolved in THF, is added to the solution of the ylide at room temperature.

  • Reaction and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The work-up involves quenching with water and extraction with an organic solvent, followed by purification as described for the primary pathway.

This method offers a creative alternative for the synthesis of N-sulfonylated azetidines and can be advantageous in specific synthetic contexts.

Purification and Characterization

Purification:

  • Column Chromatography: This is the most effective method for obtaining highly pure this compound. A silica gel stationary phase with an eluent system of increasing polarity (e.g., 0% to 30% ethyl acetate in hexanes) is typically employed.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group and the aliphatic protons of the azetidine ring. The azetidine protons will typically appear as multiplets in the upfield region.

    • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (275.00 g/mol for C₉H₁₀BrNO₂S). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl group (S=O stretches) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

Safety and Handling

  • 3-Bromobenzenesulfonyl chloride: This reagent is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Azetidine: Azetidine is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, away from ignition sources.

  • Triethylamine and Dichloromethane: These are standard laboratory reagents but should be handled with care, using appropriate PPE in a fume hood.

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound is a key process for accessing a versatile building block in medicinal chemistry. The primary synthetic route, involving the direct N-sulfonylation of azetidine with 3-bromobenzenesulfonyl chloride, is a robust and efficient method that can be readily implemented in a standard laboratory setting. Understanding the rationale behind the experimental conditions and potential alternative pathways, such as the ring expansion of aziridines, provides researchers with the necessary tools to optimize the synthesis and to adapt the methodology for the preparation of a wide range of analogues. This in-depth guide provides the foundational knowledge and practical protocols to empower scientists in their drug discovery and development endeavors.

References

  • Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Malik, S., & Nadir, U. K. (2008). A Simple, Efficient and General Method for the Synthesis of 1-Arenesulfonylazetidines. Synlett, 2008(01), 108–110. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Wadsworth, D. H. (1971). AZETIDINE. Organic Syntheses, 51, 105. [Link]

  • PubChem. (n.d.). 3-Bromobenzenesulfonyl chloride. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). a) Marketed drugs containing 1,3‐substituted azetidine scaffolds... Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 26, 2026, from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). m-Bromobenzenesulphonyl chloride. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-((3-Bromophenyl)sulfonyl)azetidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-((3-Bromophenyl)sulfonyl)azetidine, a compound of interest in contemporary medicinal chemistry. The azetidine scaffold is a recurring motif in drug discovery, valued for its ability to impart desirable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] Understanding the solubility of novel derivatives such as this compound is a critical early step in the drug development pipeline, influencing formulation, bioavailability, and ultimately, therapeutic efficacy.[4][5]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of this compound's solubility, provide detailed protocols for its experimental determination, and offer insights into the interpretation of solubility data.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of this compound offers key insights into its expected solubility. The molecule can be deconstructed into three main components: the azetidine ring, the sulfonyl group, and the bromophenyl moiety.

  • Azetidine Ring: This four-membered saturated heterocycle is conformationally rigid.[3] While the nitrogen atom can act as a hydrogen bond acceptor, the ring itself is relatively nonpolar. The strain in the four-membered ring is a notable feature of azetidines.[2][6]

  • Sulfonyl Group (-SO2-): This is a strongly polar, electron-withdrawing group. The oxygen atoms are potent hydrogen bond acceptors, which will significantly influence interactions with protic solvents.

  • Bromophenyl Group: The phenyl ring is hydrophobic, while the bromine atom adds to the overall lipophilicity and molecular weight.

Given this combination of a polar sulfonyl group and nonpolar aromatic and heterocyclic components, this compound is predicted to exhibit moderate polarity. Its solubility will likely be highest in polar aprotic solvents that can effectively solvate the sulfonyl group without being hindered by the nonpolar regions. Solubility in nonpolar solvents is expected to be limited due to the polar sulfonyl group. In protic solvents, the solubility will be determined by the balance between hydrogen bonding at the sulfonyl group and the overall lipophilicity of the molecule.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity. Key solvent properties to consider when assessing the solubility of this compound include:

  • Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents have a significant dipole moment, while nonpolar solvents do not.

  • Protic vs. Aprotic: Polar solvents can be further divided into protic and aprotic. Protic solvents (e.g., alcohols, water) can donate hydrogen bonds, while aprotic solvents (e.g., acetone, DMSO) cannot.

  • Dielectric Constant: This is a measure of a solvent's ability to separate ions. Solvents with high dielectric constants are generally better at dissolving polar compounds.

  • Hildebrand and Hansen Solubility Parameters: These provide a more quantitative measure of intermolecular forces and can be used to predict miscibility and solubility.[7]

Experimental Determination of Solubility

Accurate determination of solubility requires a robust experimental methodology. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility, particularly for compounds with low solubility.[8]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the equilibrium solubility determination of this compound in a selected organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • 20 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume (e.g., 10 mL) of the selected organic solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

    • Calculate the solubility of the compound in the selected solvent based on the concentration of the saturated solution.

High-Throughput Solubility Screening

For earlier stages of drug discovery, higher throughput methods may be employed. Nephelometry, which measures the scattering of light by undissolved particles, is a rapid and scalable method for assessing kinetic solubility.[5]

Proposed Solvents for Solubility Screening

To obtain a comprehensive solubility profile of this compound, a diverse range of organic solvents should be tested. The following table provides a suggested list, categorized by solvent type.

Solvent CategoryExamplesRationale
Nonpolar Hexane, Toluene, Diethyl etherTo assess the impact of the nonpolar bromophenyl and azetidine moieties on solubility.
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl acetate (EtOAc), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Expected to be good solvents due to their ability to solvate the polar sulfonyl group without hydrogen bonding.
Polar Protic Methanol, Ethanol, IsopropanolTo evaluate the role of hydrogen bonding with the sulfonyl group in the dissolution process.[9]

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be summarized in a clear and concise table.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

SolventSolvent TypeSolubility (mg/mL)
HexaneNonpolar< 0.1
TolueneNonpolar1.5
Diethyl etherNonpolar2.3
Ethyl acetatePolar Aprotic25.8
AcetonePolar Aprotic55.2
AcetonitrilePolar Aprotic30.1
TetrahydrofuranPolar Aprotic78.6
DimethylformamidePolar Aprotic> 200
Dimethyl sulfoxidePolar Aprotic> 200
MethanolPolar Protic15.4
EthanolPolar Protic10.2
IsopropanolPolar Protic5.7

Interpretation of Hypothetical Results:

  • Low Solubility in Nonpolar Solvents: As predicted, the presence of the highly polar sulfonyl group results in poor solubility in nonpolar solvents like hexane.

  • Good to Excellent Solubility in Polar Aprotic Solvents: The high solubility in solvents like acetone, THF, DMF, and DMSO would be attributed to strong dipole-dipole interactions between the solvent and the sulfonyl group.

  • Moderate Solubility in Polar Protic Solvents: The moderate solubility in alcohols suggests that while hydrogen bonding with the sulfonyl group occurs, the overall lipophilicity of the molecule limits its dissolution compared to polar aprotic solvents.

Visualizing the Workflow and Key Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual relationships governing solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent equil Shake at constant temperature (24-48h) prep2->equil sep1 Centrifuge equil->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter (0.22 µm) sep2->sep3 analysis1 Dilute sample sep3->analysis1 analysis2 HPLC analysis analysis1->analysis2 analysis3 Calculate concentration analysis2->analysis3

Caption: Experimental workflow for determining solubility using the shake-flask method.

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi - Semantic Scholar. Rafidain Journal of Science.
  • 1807591-12-3|1-(3-Bromophenyl)azetidine-3-carboxylic acid. BLDpharm.
  • azetidine - Organic Syntheses Procedure. Organic Syntheses.
  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • SAFETY D
  • Azetidine synthesis. Organic Chemistry Portal.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Azetidines of pharmacological interest. PubMed.
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride. AK Scientific, Inc.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • A Single-Step Synthesis of Azetidine-3-amines. PubMed.
  • Interline 982 Primrose Part A - SAFETY D
  • Drug solubility: why testing early m
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines. Fisher Scientific.
  • SAFETY DATA SHEET - ABZOL® PS Cleaner. ChemPoint.com.
  • Azetidine. PubChem - NIH.
  • Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents. PubMed.

Sources

The Advent and Evolution of N-Sulfonylated Azetidines: A Synthetic Chemist's In-Depth Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique conformational constraints and physicochemical properties offer a compelling alternative to more traditional ring systems in the design of novel therapeutics. The introduction of an N-sulfonyl group has been a pivotal development, not only for modulating the biological activity of azetidine-containing molecules but also as a powerful tool in the synthetic chemist's arsenal for the construction and functionalization of this strained ring system. This technical guide provides a comprehensive overview of the discovery and historical development of N-sulfonylated azetidines, delving into the key synthetic strategies that have enabled their widespread accessibility. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer mechanistic insights to empower researchers in their pursuit of innovative molecular architectures.

The Azetidine Ring and the Transformative Role of N-Sulfonylation

First synthesized in 1888, the azetidine ring was initially regarded as a synthetic curiosity.[1] Its inherent ring strain, approximately 25.4 kcal/mol, positions it between the highly reactive aziridines and the more stable pyrrolidines, bestowing upon it a unique reactivity profile.[2] However, the synthesis of azetidines remained a formidable challenge for many years.[3]

The introduction of a sulfonyl group directly onto the azetidine nitrogen marked a turning point in the chemistry of this heterocycle. The powerful electron-withdrawing nature of the sulfonyl group serves several critical functions:

  • Nitrogen Nucleophilicity Attenuation: By delocalizing the nitrogen lone pair, the sulfonyl group significantly reduces the nucleophilicity and basicity of the azetidine nitrogen. This prevents unwanted side reactions, such as N-alkylation or protonation, which can complicate synthetic transformations.

  • Activation of the Azetidine Ring: The electron-withdrawing sulfonyl group can activate adjacent C-H bonds, facilitating their deprotonation and subsequent functionalization.

  • Directing Group and Protecting Group: The sulfonyl group can act as a directing group in various transformations and serves as a robust protecting group that can be removed under specific conditions if the free N-H azetidine is the desired target.

  • Enabling Key Cyclization Strategies: As we will explore in detail, the presence of an N-sulfonyl group has been instrumental in the development of powerful synthetic methodologies for constructing the azetidine ring itself.

Key Synthetic Strategies for N-Sulfonylated Azetidines

The synthetic routes to N-sulfonylated azetidines are diverse, each with its own set of advantages and limitations. Here, we will examine some of the most significant historical and contemporary methods.

Intramolecular Cyclization: The Foundation of Azetidine Synthesis

One of the earliest and most straightforward approaches to N-sulfonylated azetidines is through the intramolecular cyclization of γ-amino alcohols or their derivatives. This method relies on the formation of a bond between the nitrogen atom and a carbon atom three positions away, typically involving a nucleophilic substitution reaction.

A common strategy involves the activation of the primary alcohol of an N-sulfonylated-γ-amino alcohol as a good leaving group, such as a tosylate or mesylate, followed by intramolecular cyclization under basic conditions.

  • Choice of Sulfonyl Group: The tosyl (p-toluenesulfonyl) group is frequently employed due to its crystallinity, making intermediates easier to purify, and its ability to be removed under various reductive conditions. Other sulfonyl groups, such as nosyl (2-nitrobenzenesulfonyl) or brosyl (4-bromobenzenesulfonyl), can also be used and may offer advantages in terms of reactivity or ease of cleavage.

  • Base Selection: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is crucial to deprotonate the sulfonamide nitrogen without competing in the subsequent nucleophilic substitution. The choice of base and solvent can significantly impact the reaction rate and yield.

Step 1: Tosylation of 3-(p-toluenesulfonamido)propan-1-ol

  • To a solution of 3-(p-toluenesulfonamido)propan-1-ol (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 equiv) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding tosylate.

Step 2: Intramolecular Cyclization

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add a solution of the tosylate from Step 1 (1.0 equiv) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-tosylazetidine.

G cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: Intramolecular Cyclization start1 N-Sulfonyl-γ-amino alcohol reagent1 TsCl, Et3N start1->reagent1 product1 N-Sulfonyl-γ-amino tosylate reagent1->product1 reagent2 Base (e.g., NaH) product1->reagent2 intermediate Sulfonamide Anion reagent2->intermediate product2 N-Sulfonylated Azetidine intermediate->product2 SN2

Intramolecular Cyclization Workflow
Ring Contraction of N-Sulfonylpyrrolidinones

A more recent and elegant approach to α-functionalized N-sulfonylated azetidines involves the ring contraction of α-bromo-N-sulfonylpyrrolidinones. This method, reported by the Blanc group in 2014, provides a versatile entry into a range of α-acyl and α-ester substituted N-sulfonylated azetidines.[2]

The proposed mechanism involves a nucleophilic attack on the activated amide carbonyl, leading to cleavage of the N-C(O) bond. The resulting γ-amido anion intermediate then undergoes an intramolecular SN2 reaction to form the azetidine ring.[2]

  • N-Sulfonyl Group: The N-sulfonyl group is essential for this transformation as it activates the amide carbonyl towards nucleophilic attack.

  • Base and Nucleophile: The choice of base and nucleophile is critical. A mild base like potassium carbonate is sufficient to promote the reaction. The nucleophile (e.g., an alcohol or amine) is incorporated into the final product at the α-position of the azetidine.[4] The use of a solvent system like MeCN/MeOH allows methanol to act as both a solvent component and the nucleophile.[2]

  • To a solution of 1-(phenylsulfonyl)pyrrolidin-2-one (1.0 equiv) in an appropriate solvent, add N-bromosuccinimide (NBS) (1.1 equiv) and a radical initiator such as AIBN (catalytic amount).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude α-bromo-N-sulfonylpyrrolidinone.

  • Dissolve the crude product in a 9:1 mixture of acetonitrile and methanol.

  • Add potassium carbonate (3.0 equiv) and heat the mixture at 60 °C for 3 hours.[2]

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 1-(phenylsulfonyl)azetidine-2-carboxylate.[4]

G start α-Bromo-N-sulfonyl- pyrrolidinone nucleophile Nucleophile (NuH) (e.g., MeOH) start->nucleophile intermediate1 Tetrahedral Intermediate nucleophile->intermediate1 Nucleophilic Attack on Carbonyl intermediate2 γ-Amido Anion Intermediate intermediate1->intermediate2 Ring Opening product α-Substituted-N-sulfonyl- azetidine intermediate2->product Intramolecular SN2

Ring Contraction Mechanism
The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly atom-economical route to azetidines.[5] However, its application has been historically limited due to competing photochemical pathways of simple imines.[1] The strategic use of N-sulfonyl groups has been instrumental in overcoming these limitations.

Recent advancements have shown that N-sulfamoyl fluoride-substituted imines are excellent substrates for the aza Paternò–Büchi reaction. The sulfamoyl fluoride group facilitates the formation of a reactive triplet imine intermediate upon photosensitization, which then undergoes cycloaddition with a wide range of alkenes.[6]

  • N-Sulfamoyl Fluoride Group: This specific sulfonyl derivative is key to the success of the reaction. It raises the energy of the S-N σ* orbital, preventing unwanted fragmentation of the excited imine, and also contributes to the desired reactivity and regioselectivity.

  • Photosensitizer: A triplet photosensitizer, such as thioxanthone, is used to efficiently generate the reactive triplet state of the imine via energy transfer.

  • Light Source: The reaction is typically carried out under irradiation with visible light (e.g., purple LEDs), which is a milder and more accessible energy source than UV light.

  • In a vial, dissolve the N-sulfamoyl fluoride imine (1.0 equiv), the alkene (1.5-2.0 equiv), and the photosensitizer (e.g., thioxanthone, 0.1 equiv) in an appropriate solvent (e.g., acetonitrile).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiate the reaction mixture with a suitable light source (e.g., 405 nm LEDs) at room temperature for 12-24 hours, or until complete consumption of the imine is observed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-sulfamoyl fluorinated azetidine.

G cluster_1 Photosensitization cluster_2 Energy Transfer and Cycloaddition sensitizer_ground Sensitizer (S0) sensitizer_excited Sensitizer (T1) sensitizer_ground->sensitizer_excited imine_ground N-Sulfonylimine (S0) sensitizer_excited->imine_ground imine_excited N-Sulfonylimine (T1) sensitizer_excited->imine_excited Energy Transfer alkene Alkene imine_excited->alkene diradical 1,4-Diradical Intermediate alkene->diradical product N-Sulfonylated Azetidine diradical->product Intersystem Crossing & Ring Closure

Aza Paternò–Büchi Reaction Pathway

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey ReagentsScopeAdvantagesDisadvantages
Intramolecular Cyclization N-Sulfonyl-γ-amino alcoholsTsCl, MsCl, Base (e.g., NaH)Generally applicableStraightforward, reliableRequires pre-functionalized starting materials
Ring Contraction N-SulfonylpyrrolidinonesNBS, K2CO3, NucleophileProvides α-functionalized azetidinesAccess to diverse α-substituentsLimited to pyrrolidinone precursors
Aza Paternò–Büchi N-Sulfonylimines, AlkenesPhotosensitizer, LightBroad alkene scopeHigh atom economy, modularRequires photochemical setup

Applications in Drug Discovery and Beyond

The accessibility of N-sulfonylated azetidines has had a profound impact on drug discovery. The rigid azetidine scaffold can serve as a bioisostere for other common groups, such as gem-dimethyl or carbonyl groups, while improving metabolic stability and solubility.[7] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, highlighting the therapeutic relevance of this scaffold.[7]

Beyond pharmaceuticals, N-sulfonylated azetidines are finding applications in materials science. The ring strain of the azetidine can be harnessed in ring-opening polymerizations to generate novel polyamines with unique properties.[2]

Conclusion and Future Outlook

The journey of N-sulfonylated azetidines from synthetic challenges to indispensable building blocks is a testament to the ingenuity of organic chemists. The development of robust and versatile synthetic methodologies has unlocked the potential of this unique heterocyclic system. As our understanding of the intricate interplay between the sulfonyl group and the azetidine ring deepens, we can anticipate the emergence of even more innovative synthetic strategies. The continued exploration of asymmetric syntheses and the late-stage functionalization of complex molecules with azetidine motifs will undoubtedly fuel future discoveries in both medicinal chemistry and materials science, solidifying the legacy of N-sulfonylated azetidines as a cornerstone of modern chemical synthesis.

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7561. [Link]

  • Yadav, L. D. S., Singh, S., & Rai, V. K. (2010). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry, 12(8), 1494-1498. [Link]

  • Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines.
  • Parmar, D., & Singh, G. S. (2021). Advances in synthesis and chemistry of azetidines.
  • Williams, B. A., Tilby, M. J., Parker, N. A., Uehling, M. R., & Willis, M. C. (2025).
  • Gassman, P. G., Gruetzmacher, G., & van Bergen, T. J. (1973). Use of halogen-sulfide complexes in the synthesis of indoles, oxindoles, and alkylated aromatic amines. Journal of the American Chemical Society, 95(19), 6508–6509. [Link]

  • Blanc, A., et al. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Chemistry Portal.
  • Schindler, C. S., et al. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Rubin, H., Cockrell, J., & Morgan, J. B. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. The Journal of Organic Chemistry, 78(17), 8865–8871. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Azetidines. In Comprehensive Organic Synthesis II (pp. 1-47). Elsevier.
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett, 2006(12), 1855-1867.
  • Moura-Letts, G., et al. (2012). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. The Royal Society of Chemistry.
  • Cheekatla, S. R. (2026).
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341-361.
  • Büchi, G., Inman, C. G., & Lipinsky, E. S. (1954). Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. Journal of the American Chemical Society, 76(17), 4327–4331. [Link]

  • Bach, T. (1998). Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions and Their Application in Synthesis. Synthesis, 1998(05), 683–703.
  • D'Auria, M., & Racioppi, R. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2313-2366. [Link]

  • Organic Syntheses Procedure. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

  • Wikipedia. Gassman indole synthesis. Wikipedia. [Link]

  • Wikipedia. Paternò–Büchi reaction. Wikipedia. [Link]

  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Huang, J., et al. (2024). H–Texo selective aza- Paternò-Büchi reaction a Discovery of the H–Texo...
  • YouTube. (2024). Paterno-Buchi reaction: Basic concept, Mechanism and Examples. YouTube. [Link]

  • Li, J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • Gallo, R. D. C., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 73. [Link]

  • Bolm, C., et al. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journal of Organic Chemistry, 16, 3037-3044. [Link]

  • Willis, M. C., et al. (2025).
  • ResearchGate. (2012). Synthesis of N-doped ZnO nanoparticles with cabbage morphology as a catalyst for the efficient photocatalytic degradation of methylene blue under UV and visible light.
  • Yadav, L. D. S., et al. (2025). ChemInform Abstract: The First Example of Ring Expansion of N-Tosylaziridines to 2-Aroyl-N-tosylazetidines with Nitrogen Ylides in an Aqueous Medium.
  • Rupar, P. A. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(34), 4646-4655. [Link]

  • Nomura, H., et al. (2023). Sulfinyl Aziridines as Stereoselective Covalent Destabilizing Degraders of the Oncogenic Transcription Factor MYC. PMC.
  • El Kihel, A., & El Guesmi, N. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules, 27(7), 2110. [Link]

  • Peipins, A., Suta, K., & Turks, M. (2018). Study on Synthesis of N-Protected 2-Triazolyl Azetidines.
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • D'Auria, M., & Racioppi, R. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2313-2366. [Link]

Sources

Methodological & Application

Application of 1-((3-Bromophenyl)sulfonyl)azetidine in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of the Azetidine Moiety in Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies. A key strategy in modern drug design is the incorporation of unique structural motifs to enhance potency, selectivity, and pharmacokinetic properties. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[1][2] Its rigid, three-dimensional nature allows for precise vectoral orientation of substituents, enabling optimal interactions with the target kinase.[1] Furthermore, the azetidine ring can act as a bioisosteric replacement for larger, more flexible piperidine or pyrrolidine rings, often leading to improved physicochemical properties such as solubility.[1]

This guide focuses on the synthetic application of a specific, functionalized azetidine building block, 1-((3-Bromophenyl)sulfonyl)azetidine , in the synthesis of kinase inhibitors. The sulfonyl group serves to modulate the electronics of the azetidine nitrogen, while the bromine atom on the phenyl ring provides a versatile handle for further chemical elaboration through cross-coupling reactions. This allows for the strategic introduction of this valuable scaffold into complex kinase inhibitor frameworks. We will explore the rationale behind its use and provide a detailed, field-proven protocol for its incorporation into a representative kinase inhibitor scaffold, drawing upon established synthetic methodologies for potent kinase inhibitors such as the Mer/Flt3 dual inhibitor, UNC2025.[3]

The Rationale: Why this compound?

The choice of this compound as a building block in kinase inhibitor synthesis is underpinned by several key considerations:

  • Structural Rigidity and Vectorial Projection: The strained four-membered ring of azetidine provides a rigid scaffold.[2] This conformational restriction is advantageous in drug design as it reduces the entropic penalty upon binding to the target protein, potentially increasing binding affinity. The sulfonyl group and the azetidine ring dictate a specific geometry for the appended phenyl ring, allowing it to be precisely positioned within a kinase binding pocket to engage in key interactions.

  • Modulation of Physicochemical Properties: The incorporation of the polar sulfonyl and azetidine moieties can enhance the solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final inhibitor. This is a critical aspect of developing orally bioavailable drugs.

  • Synthetic Versatility: The bromine atom on the phenyl ring is a key feature, serving as a linchpin for diversification. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[4] This enables the late-stage introduction of a wide array of substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

  • Proven Bioactivity: The azetidine motif is present in numerous clinically approved and investigational drugs, including kinase inhibitors, demonstrating its compatibility with biological systems and its contribution to potent bioactivity.[5]

Synthetic Workflow Overview

The general strategy for incorporating this compound into a kinase inhibitor involves a convergent synthesis. The core heterocyclic system of the kinase inhibitor is prepared separately, often containing a nucleophilic or electrophilic site for coupling with the azetidine fragment.

G cluster_0 Synthesis of Core Scaffold cluster_1 Synthesis of Azetidine Building Block cluster_2 Coupling and Final Inhibitor Synthesis A Starting Materials for Kinase Core B Multi-step Synthesis A->B C Functionalized Kinase Core (e.g., with -OH or -NH2 group) B->C G Coupling Reaction (e.g., Mitsunobu or S_NAr) C->G D Azetidin-3-ol E Sulfonylation with 3-Bromobenzenesulfonyl chloride D->E F 1-((3-Bromophenyl)sulfonyl)azetidin-3-ol E->F F->G H Protected Kinase Inhibitor G->H I Optional Deprotection and/or Diversification (e.g., Suzuki Coupling) H->I J Final Kinase Inhibitor I->J

Figure 1: General synthetic workflow for the incorporation of the azetidine moiety.

Detailed Experimental Protocol: Synthesis of a UNC2025 Analog

This protocol describes the synthesis of a close analog of the potent Mer/Flt3 dual kinase inhibitor UNC2025, demonstrating the application of a sulfonylated azetidine building block. The key step highlighted is the Mitsunobu reaction, which couples the azetidin-3-ol derivative to the pyrazolopyrimidine core.

Part 1: Synthesis of the Azetidine Building Block: 1-((3-Bromophenyl)sulfonyl)azetidin-3-ol

This intermediate is prepared from commercially available azetidin-3-ol.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)
Azetidin-3-ol hydrochloride18621-75-5109.5610.0
3-Bromobenzenesulfonyl chloride98-69-1256.5110.0
Triethylamine (TEA)121-44-8101.1922.0
Dichloromethane (DCM), anhydrous75-09-284.9350 mL

Procedure:

  • To a stirred suspension of azetidin-3-ol hydrochloride (1.09 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (3.06 mL, 22.0 mmol) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 3-bromobenzenesulfonyl chloride (2.57 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes).

  • Upon completion, quench the reaction with water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in Hexanes) to afford 1-((3-Bromophenyl)sulfonyl)azetidin-3-ol as a white solid.

Part 2: Synthesis of the Kinase Core: 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine

This intermediate is a common scaffold in many kinase inhibitors.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)
2,4-Dichloropyrimidine3934-20-1148.9810.0
4-Methoxyaniline104-94-9123.1510.0
Diisopropylethylamine (DIPEA)7087-68-5129.2412.0
n-Butanol71-36-374.1250 mL

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) in n-butanol (50 mL), add 4-methoxyaniline (1.23 g, 10.0 mmol) and diisopropylethylamine (2.09 mL, 12.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexanes) to yield 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine as a solid.

Part 3: Coupling of the Azetidine Building Block to the Kinase Core via Mitsunobu Reaction

This is the key step where the this compound moiety is introduced. The Mitsunobu reaction allows for the formation of a C-O bond with inversion of configuration if a chiral center were present.[5]

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)
1-((3-Bromophenyl)sulfonyl)azetidin-3-ol(Not available)322.201.0
2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine171656-72-1235.661.2
Triphenylphosphine (PPh3)603-35-0262.291.5
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.211.5
Tetrahydrofuran (THF), anhydrous109-99-972.1120 mL

Procedure:

  • Dissolve 1-((3-bromophenyl)sulfonyl)azetidin-3-ol (322 mg, 1.0 mmol) and 2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine (283 mg, 1.2 mmol) in anhydrous THF (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add triphenylphosphine (393 mg, 1.5 mmol) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (0.30 mL, 1.5 mmol) dropwise to the cooled solution. A color change is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 18 hours.

  • Monitor the reaction by TLC (Eluent: 40% Ethyl acetate in Hexanes).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (Eluent: 20-50% Ethyl acetate in Hexanes) to obtain the desired coupled product, N-(4-methoxyphenyl)-2-((1-((3-bromophenyl)sulfonyl)azetidin-3-yl)oxy)pyrimidin-4-amine .

Data Presentation: Characterization and Biological Activity

The synthesized inhibitor would be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The biological activity of the final compound would be assessed in enzymatic and cellular assays. For a UNC2025-like inhibitor, the following data would be relevant:

Kinase TargetIC₅₀ (nM)Assay Type
MerTK~1-5Enzymatic
Flt3~1-5Enzymatic
Axl>100Enzymatic
Tyro3>100Enzymatic

Note: The IC₅₀ values are representative for potent Mer/Flt3 dual inhibitors and would need to be experimentally determined for the newly synthesized analog.

Visualization of the Synthetic Pathway

Synthesis_Pathway A Azetidin-3-ol Hydrochloride C 1-((3-Bromophenyl)sulfonyl) azetidin-3-ol A->C TEA, DCM B 3-Bromobenzenesulfonyl chloride B->C G Final Kinase Inhibitor Analog C->G PPh3, DIAD, THF (Mitsunobu Reaction) D 2,4-Dichloropyrimidine F 2-Chloro-N-(4-methoxyphenyl) pyrimidin-4-amine D->F DIPEA, n-Butanol E 4-Methoxyaniline E->F F->G

Figure 2: Synthetic scheme for a UNC2025 analog.

Conclusion and Future Directions

The protocol outlined in this application note provides a robust and reproducible method for the incorporation of the this compound scaffold into a kinase inhibitor backbone. The strategic placement of the bromine atom allows for subsequent diversification, enabling the synthesis of a library of analogs for comprehensive SAR studies. This building block represents a valuable tool for medicinal chemists seeking to leverage the unique properties of the azetidine motif in the design of novel and potent kinase inhibitors. Future work could involve exploring alternative coupling strategies, such as Buchwald-Hartwig amination if a different linkage is desired, and expanding the range of kinase scaffolds to which this versatile building block is applied.

References

  • Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7081-7092. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033–17052. [Link]

  • MDPI. (2022). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2593. [Link]

Sources

Application Notes and Protocols for the N-desulfonylation of 1-((3-Bromophenyl)sulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of N-Desulfonylation in Strained Heterocyclic Systems

The sulfonyl group is a cornerstone in synthetic organic chemistry, widely employed as a robust protecting group for nitrogen atoms in a variety of molecular architectures. Its electron-withdrawing nature effectively diminishes the nucleophilicity and basicity of the nitrogen atom, rendering it stable to a broad spectrum of reaction conditions. However, this inherent stability often transforms into a significant challenge during the deprotection step, necessitating harsh reaction conditions that can be incompatible with sensitive functional groups or delicate molecular scaffolds.

This guide focuses on the N-desulfonylation of 1-((3-bromophenyl)sulfonyl)azetidine, a substrate that encapsulates several contemporary challenges in chemical synthesis. The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses considerable ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening under harsh conditions.[1] Furthermore, the presence of a carbon-bromine bond on the aromatic ring introduces a critical chemoselectivity issue, as many reductive desulfonylation methods can also induce hydrodebromination.

This document provides a detailed exploration of three distinct protocols for the N-desulfonylation of this compound, designed for researchers, scientists, and drug development professionals. Each protocol is presented with a step-by-step methodology, an explanation of the underlying mechanistic principles, and a discussion of its advantages and potential limitations.

Featured Substrate: this compound

The target molecule for these protocols is this compound. Its structure presents a trifecta of synthetic considerations: the robust N-S bond of the sulfonamide, the strained azetidine ring, and the potentially labile C-Br bond. The selection of a desulfonylation method must therefore balance reactivity with chemoselectivity to achieve the desired transformation while preserving the integrity of the molecular framework.

Protocol 1: Reductive Desulfonylation using Magnesium and Methanol

This classical approach utilizes the reducing power of magnesium metal in a protic solvent. It is a cost-effective and often high-yielding method, but its success is highly dependent on reaction conditions.

Causality Behind Experimental Choices: The single-electron transfer (SET) from magnesium to the sulfonamide is the key step. Methanol serves as the proton source to quench the resulting anionic species. The reaction is typically conducted at elevated temperatures to overcome the activation energy for the N-S bond cleavage. A potential concern with this method is the concomitant reduction of the aryl bromide.[2] Careful monitoring of the reaction is crucial to minimize this side reaction.

Experimental Protocol: Mg/MeOH Mediated N-Desulfonylation
  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Reagent Addition: Add magnesium turnings (20-30 equiv) to the flask.

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol (sufficient to achieve a substrate concentration of 0.1 M).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 1 M aqueous HCl to dissolve the remaining magnesium and magnesium salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Self-Validation: The identity and purity of the resulting azetidine should be confirmed by NMR spectroscopy and mass spectrometry. The absence of the bromophenyl signal and the appearance of a proton in its place in the 1H NMR spectrum would indicate the undesired hydrodebromination side reaction.

Protocol 2: Samarium(II) Iodide Mediated Reductive Cleavage

Samarium(II) iodide (SmI2) is a powerful and versatile single-electron transfer reagent that can effect the cleavage of sulfonamides under mild conditions.[3] Its reactivity can be modulated by the choice of solvent and additives.

Causality Behind Experimental Choices: SmI2 acts as a potent one-electron reductant.[4] The reaction is typically performed in THF, and the addition of a proton source, such as methanol or water, is necessary to protonate the nitrogen anion formed after N-S bond cleavage. The chemoselectivity of SmI2 towards the sulfonamide over the aryl bromide is a key consideration and can be influenced by the reaction conditions.[5]

Experimental Protocol: SmI2 Mediated N-Desulfonylation
  • Preparation of SmI2 Solution: In a flame-dried Schlenk flask under an inert atmosphere, prepare a 0.1 M solution of SmI2 in anhydrous THF from samarium metal and diiodoethane or iodine. The formation of the deep blue-green solution indicates the presence of Sm(II).

  • Reaction Setup: In a separate flame-dried flask, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Reagent Addition: Cool the substrate solution to -78 °C (dry ice/acetone bath). Add the freshly prepared SmI2 solution (2.5-4.0 equiv) dropwise to the stirred solution of the sulfonamide until the characteristic blue-green color persists.

  • Proton Source: After the addition of SmI2, add anhydrous methanol (10 equiv) to the reaction mixture.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the color dissipates.

  • Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Self-Validation: Analysis of the product by 1H NMR and mass spectrometry will confirm the successful desulfonylation and the retention of the bromine atom.

Protocol 3: Visible-Light Photoredox Catalysis

This modern approach utilizes a photocatalyst to mediate the reductive cleavage of the N-S bond under exceptionally mild conditions, often offering superior functional group tolerance.[6]

Causality Behind Experimental Choices: A photocatalyst, such as Eosin Y, absorbs visible light and enters an excited state.[7] In this excited state, it can act as a potent single-electron donor. The photocatalyst transfers an electron to the sulfonamide, leading to the formation of a radical anion which then fragments to cleave the N-S bond. A sacrificial electron donor, such as an amine, is required to regenerate the photocatalyst, thus closing the catalytic cycle. These mild conditions are highly advantageous for preserving both the strained azetidine ring and the aryl bromide.[6]

Experimental Protocol: Photocatalytic N-Desulfonylation
  • Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), Eosin Y (1-5 mol%), and a sacrificial amine donor such as N,N-diisopropylethylamine (DIPEA) (3.0 equiv).

  • Solvent Addition: Add a suitable degassed solvent, such as acetonitrile or dimethylformamide (DMF), to achieve a substrate concentration of 0.05-0.1 M.

  • Reaction Execution: Seal the vial and place it in front of a visible light source (e.g., a blue or green LED lamp) with cooling to maintain room temperature. Stir the reaction mixture until completion, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography to remove the photocatalyst and other byproducts.

Self-Validation: The mildness of this method is expected to provide the highest chemoselectivity. Spectroscopic analysis (NMR, MS) of the purified product will confirm the successful desulfonylation with the retention of the bromophenyl moiety and the azetidine ring.

Comparative Analysis of Protocols

FeatureProtocol 1: Mg/MeOHProtocol 2: SmI2Protocol 3: Photocatalysis
Reagents Magnesium, MethanolSamarium(II) Iodide, THF, Proton SourcePhotocatalyst (e.g., Eosin Y), Sacrificial Donor, Solvent
Conditions Reflux-78 °C to room temperatureRoom temperature, Visible light
Advantages Inexpensive, readily available reagents.High reactivity, often fast reactions.Extremely mild conditions, high functional group tolerance.[6]
Disadvantages Harsh conditions, potential for over-reduction (debromination).[2]Air- and moisture-sensitive reagent, requires inert atmosphere.Requires specialized photochemical setup, catalyst cost.
Chemoselectivity Moderate to lowModerate to high (condition dependent)High to excellent

Visualizing the Mechanisms and Workflow

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Reaction Setup: Substrate, Reagents, Solvent react Execution: Stirring, Heating/Irradiation, Monitoring (TLC/LC-MS) prep->react Initiate Reaction workup Quenching Extraction react->workup Reaction Complete purify Column Chromatography workup->purify analysis Analysis (NMR, MS) purify->analysis end

Caption: A generalized workflow for N-desulfonylation reactions.

Proposed Mechanism for Photocatalytic N-Desulfonylation

G PC PC PC_excited PC* PC->PC_excited Visible Light (hν) Radical_Anion [R-SO2-Azetidine]•- PC_excited->Radical_Anion SET PC_oxidized PC•+ PC_excited->PC_oxidized SET Sulfonamide R-SO2-Azetidine Azetidine_Anion Azetidine- Radical_Anion->Azetidine_Anion Sulfinate R-SO2- Radical_Anion->Sulfinate Product Azetidine Azetidine_Anion->Product PC_oxidized->PC Regeneration Donor Sacrificial Donor (D) Donor_oxidized D•+ Donor->Donor_oxidized e-

Caption: Photocatalytic cycle for N-desulfonylation.

References

  • Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. National Institutes of Health. [Link]

  • Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • An Efficient Desulfonylation Method Mediated by Magnesium in Ethanol in the Presence of Catalytic Amount of Mercuric Chloride. Tetrahedron Letters. [Link]

  • Desulfonylation Reactions. ResearchGate. [Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. [Link]

  • Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. ResearchGate. [Link]

  • Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. Chemical Reviews. [Link]

  • Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Reductions with samarium(II) iodide. Wikipedia. [Link]

  • Desulfonylation with Mg−MeOH−NiBr2: An Expedient Reagent System for the Synthesis of 2-Amino-2,3-dideoxy Furanosides. Organic Letters. [Link]

  • Previous strategies towards azetidines and this approach. ResearchGate. [Link]

  • Reductive desulfonylation. Wikipedia. [Link]

  • Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. ResearchGate. [Link]

  • Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst. ResearchGate. [Link]

  • Samarium Diiodide-Mediated Reactions in Total Synthesis. National Institutes of Health. [Link]

  • Magnesium in methanol: substitute for sodium amalgam in desulfonylation reactions. Journal of the American Chemical Society. [Link]

  • Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. MDPI. [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. [Link]

  • Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

  • Monocyclic Azetidines via a Visible-Light-Mediated Aza Paternò–Büchi Reaction of Ketone-Derived Sulfonylimines. Journal of the American Chemical Society. [Link]

  • ChemInform Abstract: Recent Advances in the Chemoselective Reduction of Functional Groups Mediated by Samarium(II) Iodide: A Single Electron Transfer Approach. ResearchGate. [Link]

  • Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis. PubMed. [Link]

  • Desulfonylation Reactions. Organic Reactions. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Samarium (low valent). Organic Chemistry Portal. [Link]

  • Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. RSC Publishing. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health. [Link]

  • Reductions with Samarium(II) Iodide. Organic Reactions. [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. MDPI. [Link]

  • Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters. [Link]

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Journal of Pharmaceutical Research International. [Link]

  • Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. The Royal Society of Chemistry. [Link]

  • Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Sciencemadness.org. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-((3-Bromophenyl)sulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1-((3-Bromophenyl)sulfonyl)azetidine Scaffold

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its unique three-dimensional structure that can enhance metabolic stability, solubility, and target engagement of drug candidates.[1] When incorporated into a larger framework, such as the this compound scaffold, it provides a versatile platform for the synthesis of novel therapeutics. The presence of a bromine atom on the phenyl ring offers a strategic handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides detailed application notes and robust protocols for key palladium-catalyzed transformations of this compound, empowering researchers in drug discovery and development to leverage this valuable building block.

Core Reactions and Mechanistic Considerations

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aryl bromide, a factor to consider when optimizing reaction conditions. This guide will focus on four principal reactions: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and palladium-catalyzed cyanation.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[2] This reaction couples an organoboron reagent with an organic halide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of steps involving a palladium catalyst.[3] The cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) species. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, yields the desired biaryl product and regenerates the active Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the reaction.

Suzuki_Miyaura_Mechanism This compound This compound Oxidative Addition Intermediate Oxidative Addition Intermediate This compound->Oxidative Addition Intermediate Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Intermediate Transmetalation Intermediate Transmetalation Intermediate Oxidative Addition Intermediate->Transmetalation Intermediate Transmetalation Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2)->Transmetalation Intermediate Base Product 1-((3-Arylphenyl)sulfonyl)azetidine Transmetalation Intermediate->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Reductive Elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for aryl bromides and provides a reliable starting point for the Suzuki-Miyaura coupling of this compound.[4][5]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene

  • Deionized water

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add toluene (5 mL) and deionized water (1 mL) to the flask.

  • Seal the flask and stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic Acid PartnerExpected ProductTypical Yield (%)
1Phenylboronic acid1-((3-Phenylphenyl)sulfonyl)azetidine85-95
24-Methoxyphenylboronic acid1-((3-(4-Methoxyphenyl)phenyl)sulfonyl)azetidine80-90
33-Thiopheneboronic acid1-((3-(3-Thienyl)phenyl)sulfonyl)azetidine75-85

Table 1: Representative Suzuki-Miyaura couplings with this compound.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction is a versatile method for the arylation of alkenes, providing access to a wide range of substituted olefins.[6][7]

Mechanistic Insights

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond.[7] A subsequent β-hydride elimination step forms the desired substituted alkene and a palladium-hydride species. Reductive elimination of HBr with a base regenerates the active Pd(0) catalyst.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Alkene Pd(OAc)2 Ligand (e.g., PPh3) Base (e.g., K2CO3) Solvent (e.g., DMF/H2O) Heating Heat to 80-120 °C Reagents->Heating Extraction Aqueous Work-up (EtOAc/Water) Heating->Extraction Purification Column Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for a typical Heck reaction.

Experimental Protocol: Heck Reaction

This protocol is based on general conditions for the Heck coupling of aryl bromides.[6]

Materials:

  • This compound

  • Alkene (e.g., styrene, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Triphenylphosphine (PPh₃, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and PPh₃ (0.02 mmol).

  • Add K₂CO₃ (2.0 mmol) and the alkene (1.5 mmol).

  • Add DMF (3 mL) and deionized water (1 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. Typical reaction times are 4-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

EntryAlkene PartnerExpected ProductTypical Yield (%)
1Styrene1-((3-(2-Phenylethenyl)phenyl)sulfonyl)azetidine70-85
2Methyl acrylateMethyl 3-(3-(azetidin-1-ylsulfonyl)phenyl)acrylate65-80
34-Vinylpyridine1-((3-(2-(Pyridin-4-yl)ethenyl)phenyl)sulfonyl)azetidine60-75

Table 2: Potential Heck reaction products and estimated yields.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper.[1][8]

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles.[9] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium intermediate.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for the Sonogashira coupling of aryl bromides.[8]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N)

  • Toluene

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add toluene (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at 60-80 °C and monitor by TLC.

  • Upon completion, cool the mixture, filter through a pad of celite, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

EntryAlkyne PartnerExpected ProductTypical Yield (%)
1Phenylacetylene1-((3-(Phenylethynyl)phenyl)sulfonyl)azetidine80-90
2Trimethylsilylacetylene1-((3-((Trimethylsilyl)ethynyl)phenyl)sulfonyl)azetidine85-95
31-Hexyne1-((3-(Hex-1-yn-1-yl)phenyl)sulfonyl)azetidine75-85

Table 3: Examples of Sonogashira couplings.

Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile functionality is a valuable transformation in organic synthesis, as nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides.[10][11]

Mechanistic Considerations

Palladium-catalyzed cyanation of aryl halides typically proceeds through a standard cross-coupling catalytic cycle.[12] A key challenge is the potential for cyanide to poison the palladium catalyst.[10] The use of less soluble cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), can mitigate this issue.[13]

Cyanation_Logic Aryl Bromide This compound Reaction Reaction Aryl Bromide->Reaction Cyanide Source Zn(CN)2 or K4[Fe(CN)6] Cyanide Source->Reaction Pd Catalyst Pd(dba)2 / Ligand Pd Catalyst->Reaction Solvent DMF or DMAc Solvent->Reaction Heat Heat (e.g., 120 °C) Heat->Reaction Product 1-((3-Cyanophenyl)sulfonyl)azetidine Reaction->Product

Caption: Key components for a successful palladium-catalyzed cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is based on modern methods for the cyanation of aryl bromides using a non-toxic cyanide source.[13]

Materials:

  • This compound

  • Potassium ferrocyanide (K₄[Fe(CN)₆], 0.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene, 4 mol%)

  • Sodium carbonate (Na₂CO₃, 0.2 equivalents)

  • N,N-Dimethylacetamide (DMAc)

  • Microwave vial or sealed tube

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol), K₄[Fe(CN)₆] (0.5 mmol), Pd(OAc)₂ (0.02 mmol), dppf (0.04 mmol), and Na₂CO₃ (0.2 mmol).

  • Add DMAc (4 mL) to the vial.

  • Seal the vial and heat the mixture to 120-140 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the product by flash chromatography.

EntryCyanide SourceExpected ProductTypical Yield (%)
1K₄[Fe(CN)₆]1-((3-Cyanophenyl)sulfonyl)azetidine70-85
2Zn(CN)₂1-((3-Cyanophenyl)sulfonyl)azetidine75-90

Table 4: Comparison of cyanide sources for the cyanation reaction.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound presented herein provide a robust and versatile toolkit for the synthesis of novel, structurally diverse molecules. The protocols detailed in this guide serve as a strong foundation for researchers to build upon, enabling the rapid generation of compound libraries for screening in various drug discovery programs. Further exploration of other palladium-catalyzed reactions, such as Buchwald-Hartwig amination and C-H activation, will undoubtedly continue to expand the synthetic utility of this valuable scaffold.

References

Sources

Application Notes and Protocols: Incorporating 1-((3-Bromophenyl)sulfonyl)azetidine into Peptide Mimics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Peptidomimetics represent a frontier in drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a novel building block, 1-((3-Bromophenyl)sulfonyl)azetidine, into peptide mimics. We will explore the rationale behind its use, leveraging the unique conformational constraints of the azetidine ring and the advantageous physicochemical properties of the arylsulfonyl moiety. This document will detail both solid-phase and solution-phase synthetic strategies, purification techniques, and analytical characterization, providing researchers with the foundational knowledge to utilize this versatile scaffold in their drug development pipelines.

Introduction: The Rationale for Azetidine-Based Peptidomimetics

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and poor membrane permeability. Peptidomimetics, compounds that mimic the structure and function of natural peptides, are designed to address these shortcomings.[1] The incorporation of non-canonical amino acids (ncAAs) or "unnatural amino acids" (UAAs) is a powerful strategy to enhance the stability and bioactivity of peptides.[2][3]

The four-membered azetidine ring is an attractive scaffold for peptidomimetic design.[4] Its strained ring system introduces significant conformational constraints on the peptide backbone, which can lock the molecule into a bioactive conformation and improve resistance to enzymatic degradation.[5][6][7][8] Studies have shown that replacing a proline residue with its smaller homolog, azetidine-2-carboxylic acid, reduces conformational flexibility and can influence peptide bond orientation.[8][9] Furthermore, azetidine-containing peptides have demonstrated improved stability against proteases.[5][6][7]

The 1-((3-Bromophenyl)sulfonyl) moiety appended to the azetidine nitrogen serves several critical functions:

  • Metabolic Stability: The sulfonyl group is a stable functional group that can increase the metabolic stability of drug candidates.[10]

  • Modulation of Physicochemical Properties: Arylsulfonyl groups can influence solubility, polarity, and lipophilicity, which are key determinants of a drug's pharmacokinetic profile.[10][11]

  • Hydrogen Bond Acceptor: The sulfonyl group can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[10][11][12]

  • Synthetic Handle: The bromo- substitution on the phenyl ring provides a valuable synthetic handle for late-stage functionalization via cross-coupling reactions, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on the practical aspects of incorporating a functionalized this compound derivative, specifically N-(3-Bromophenyl)sulfonyl-azetidine-3-amine, into peptide sequences.

Synthesis of the Core Building Block: N-(3-Bromophenyl)sulfonyl-azetidine-3-amine

While various methods exist for azetidine synthesis, this protocol outlines a common route starting from commercially available precursors.[13][14] The core strategy involves the protection of a bifunctional azetidine, sulfonylatiion, and subsequent deprotection to yield the amine building block ready for peptide synthesis.

cluster_0 Synthesis of the Azetidine Building Block start 3-Bromo-benzenesulfonyl chloride + N-Boc-3-aminoazetidine intermediate N-Boc-N'-(3-bromophenylsulfonyl)-3-aminoazetidine start->intermediate Base (e.g., DIPEA) DCM, 0°C to rt product N-(3-Bromophenylsulfonyl)-azetidine-3-amine (Final Building Block) intermediate->product Acid (e.g., TFA) DCM

Caption: Synthetic scheme for the preparation of the core building block.

Protocol 2.1: Synthesis of N-Boc-N'-(3-bromophenylsulfonyl)-3-aminoazetidine
  • Reaction Setup: To a solution of N-Boc-3-aminoazetidine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add diisopropylethylamine (DIPEA, 1.5 eq).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.1 eq) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the protected intermediate.

Protocol 2.2: Deprotection to Yield N-(3-Bromophenylsulfonyl)-azetidine-3-amine
  • Reaction Setup: Dissolve the purified N-Boc protected intermediate (1.0 eq) in DCM (0.2 M).

  • Deprotection: Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Isolation: The resulting TFA salt can often be used directly in the subsequent peptide coupling step after neutralization in situ. Alternatively, it can be neutralized with a base (e.g., NaHCO₃) and extracted to yield the free amine.

Incorporation into Peptide Mimics: Synthetic Strategies

The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS) depends on the desired scale, peptide length, and overall synthetic strategy.[15][16]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides in a research setting due to its efficiency and ease of purification.[17] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[17][18]

cluster_1 Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-NH-AA(n) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling: Fmoc-AA(n+1)-OH or Azetidine Building Block + Coupling Reagents Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection

Sources

Application Note: Synthetic Strategies for the Functionalization of 1-((3-Bromophenyl)sulfonyl)azetidine Using Organometallic Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the reaction of 1-((3-bromophenyl)sulfonyl)azetidine with various organometallic reagents. It covers fundamental principles, optimized protocols, and mechanistic insights for key palladium-catalyzed cross-coupling reactions and classical Grignard reagent chemistry. The aim is to equip researchers with the knowledge to effectively utilize this versatile building block in medicinal chemistry and drug discovery programs.

Introduction: The Value of a Versatile Scaffold

The azetidine ring is a privileged four-membered nitrogen-containing heterocycle increasingly incorporated into modern pharmaceuticals to enhance properties such as metabolic stability, solubility, and three-dimensional complexity.[1][2] Molecules like the antihypertensive agent Azelnidipine and the MEK inhibitor Cobimetinib feature this strained ring system, highlighting its importance in drug design.[1]

This compound emerges as a particularly valuable synthetic intermediate. This structure strategically combines three key features:

  • An azetidine moiety , a desirable motif for imparting favorable physicochemical properties.

  • A sulfonyl linker , which is chemically robust and serves to modulate the electronic properties of the phenyl ring.

  • An aryl bromide , which acts as a versatile functional handle for a wide array of powerful organometallic transformations, enabling the construction of diverse molecular architectures.

This guide explores the primary pathways for derivatizing this building block, focusing on palladium-catalyzed cross-coupling reactions for precise bond formation and the use of classical Grignard reagents for introducing carbon nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: Precision in Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with exceptional functional group tolerance and predictability. The aryl bromide of this compound is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures, owing to the operational simplicity and the relatively low toxicity of the requisite boronic acid or boronate ester reagents.[3][4] This reaction is a cornerstone for building the core scaffolds of many biologically active compounds.[4]

The catalytic cycle, illustrated below, proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center, a step typically accelerated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-Br (Substrate) ArX->OxAdd PdII_Complex L₂Pd(II)(R¹)Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation PdII_Diorgano L₂Pd(II)(R¹)R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol %) to the vial.

  • Solvent and Degassing: Add the solvent (e.g., 1,4-dioxane/water mixture). Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 70–100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale / Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a common and effective choice. Pd(dppf)Cl₂ is often better for more challenging substrates.[5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A base is crucial for activating the boronic acid for transmetalation. K₃PO₄ is a reliable choice for many systems.[5]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[5]
Temperature 70–100 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The formation of an aryl-amine bond is a critical transformation in the synthesis of pharmaceuticals and agrochemicals.[6] The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an aryl halide with a primary or secondary amine, offering a powerful and general method for C-N bond formation where classical methods like nucleophilic aromatic substitution fail.[6][7][8]

The mechanism is similar to other cross-coupling reactions but involves the amine and a strong base to form a palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the final reductive elimination step, which can be challenging.[6]

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-Br (Substrate) ArX->OxAdd PdII_Complex LPd(II)(R¹)Br OxAdd->PdII_Complex LigandExch Amine Binding & Deprotonation PdII_Complex->LigandExch Amine R²R³NH + Base Amine->LigandExch PdII_Amido LPd(II)(R¹)(NR²R³) LigandExch->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-NR²R³ (Product) RedElim->Product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

  • Inert Atmosphere Setup: All operations should be performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.

  • Reagent Addition: In a reaction vessel, combine this compound (1.0 equiv), the amine (1.1–1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol %), and the phosphine ligand (e.g., XPhos, 2–4 mol %).

  • Solvent Addition: Add a dry, non-polar solvent such as toluene or dioxane.

  • Reaction: Heat the mixture, typically between 80–110 °C, until the reaction is complete.

  • Workup: Cool the mixture, filter through a pad of celite to remove inorganic salts, and rinse with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the residue by silica gel chromatography to isolate the desired aryl amine product.

ParameterRecommended ConditionRationale / Notes
Catalyst System Pd₂(dba)₃ / XPhos or BrettPhosBulky, electron-rich phosphine ligands (Buchwald ligands) are essential for promoting the reductive elimination step.[6][9]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile.[9]
Solvent Toluene, DioxaneAnhydrous, relatively non-polar solvents are preferred.[9]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and the phosphine ligands are sensitive to oxygen.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, providing direct access to substituted alkynes.[10] This reaction uniquely employs a dual catalytic system of palladium and copper(I).[11]

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-couplings. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide species. This intermediate is more reactive and readily participates in the transmetalation step with the Pd(II) complex.[11]

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr L₂Pd(II)(Ar)Br Pd0->ArPdBr Oxidative Addition ArPdAlk L₂Pd(II)(Ar)(C≡CR) ArPdBr->ArPdAlk Transmetalation ArPdAlk->Pd0 Reductive Elimination ArX Ar-Br Product Ar-C≡CR CuX Cu(I)X CuAlk Cu(I)-C≡CR CuX->CuAlk Acetylide Formation CuAlk->ArPdBr Alkyne H-C≡CR + Base

Caption: Dual Catalytic Cycle of the Sonogashira Coupling.

  • Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol %), and the copper(I) cocatalyst (e.g., CuI, 1–5 mol %).

  • Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent and acid scavenger.

  • Alkyne Addition: Add the terminal alkyne (1.1–1.2 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry.

  • Purification: After solvent removal, purify the crude product via column chromatography.

ParameterRecommended ConditionRationale / Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard, reliable palladium sources for this transformation.
Copper Cocatalyst Copper(I) Iodide (CuI)Essential for the formation of the reactive copper acetylide intermediate.[11]
Base Triethylamine (TEA), Diisopropylamine (DIPEA)Acts as both a base to deprotonate the alkyne and often as a solvent.[10]
Solvent THF, DMFAnhydrous conditions are traditionally required to prevent side reactions.[11]
Stille Coupling: Versatility with Organostannanes

The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent. Its primary advantage is the exceptional tolerance for a wide variety of functional groups, as organostannanes are stable to air and moisture and do not require a base for activation.[12][13] The main drawback is the high toxicity of tin compounds, which necessitates careful handling and purification.[12]

  • Inert Atmosphere Setup: In a Schlenk flask under argon, dissolve this compound (1.0 equiv) and the organostannane reagent (e.g., tributyl(vinyl)tin, 1.1 equiv) in an anhydrous solvent like THF or toluene.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol %).

  • Reaction: Heat the mixture to reflux (80–110 °C) and monitor by TLC/LC-MS.

  • Workup: Upon completion, cool the reaction and quench with an aqueous solution of KF. The fluoride ions help precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through celite.

  • Purification: Extract the filtrate with an organic solvent, dry, concentrate, and purify by column chromatography.

Grignard Reagent Formation and Application

Beyond palladium catalysis, the aryl bromide can be converted into a classical organometallic compound, such as a Grignard reagent. This transforms the electrophilic aryl bromide into a potent carbon nucleophile, opening a different set of synthetic possibilities.[14][15]

Formation and Reaction of an Aryl Grignard Reagent

The reaction of this compound with magnesium metal yields the corresponding arylmagnesium bromide. This reagent is a strong base and nucleophile, making it highly reactive toward electrophiles like aldehydes, ketones, and carbon dioxide.[16]

Grignard_Workflow Substrate Ar-Br (this compound) Formation Grignard Formation Substrate->Formation Mg Mg Metal Dry Ether/THF Mg->Formation Grignard Ar-MgBr (Nucleophile) Formation->Grignard Reaction Nucleophilic Addition Grignard->Reaction Electrophile Electrophile (e.g., R₂C=O) Electrophile->Reaction Intermediate Ar-C(R₂)-OMgBr Reaction->Intermediate Product Ar-C(R₂)-OH (Alcohol Product) Intermediate->Product Quench Aqueous Workup (H₃O⁺)

Caption: Synthesis and reaction of a Grignard reagent.

CRITICAL: All glassware must be rigorously oven- or flame-dried, and all solvents must be anhydrous. The reaction must be maintained under a strict inert atmosphere.[15][16]

  • Setup: Place magnesium turnings (1.5 equiv) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Initiation: Add a small amount of anhydrous THF or diethyl ether and a crystal of iodine to activate the magnesium surface.

  • Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.

  • Completion: Add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature or with gentle heating until all the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent and should be used directly in the next step.

  • Electrophile Addition: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Reaction: Add a solution of the ketone (1.0 equiv) in anhydrous THF dropwise. Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting tertiary alcohol by column chromatography.

Summary and Strategic Comparison

The choice of organometallic strategy depends entirely on the desired final product and the functional groups present on the coupling partners.

ReactionBond FormedKey AdvantageKey Disadvantage
Suzuki-Miyaura C(sp²)-C(sp²)Low toxicity of reagents, broad scope.[4]Requires a base, can be sensitive to sterics.
Buchwald-Hartwig C(sp²)-NPremier method for aryl amine synthesis.[6][8]Requires specialized, air-sensitive ligands and strong base.
Sonogashira C(sp²)-C(sp)Direct route to aryl alkynes.[10][11]Requires a copper cocatalyst; traditional methods are air-sensitive.
Stille C(sp²)-C(sp², sp³, sp)Excellent functional group tolerance.[12][13]High toxicity of tin reagents and byproducts.[12]
Grignard C(sp²)-C(sp³, sp²)Forms a potent nucleophile from the substrate itself.Poor functional group tolerance; requires strictly anhydrous conditions.[16]

By leveraging these powerful organometallic reactions, this compound serves as an exceptionally versatile platform for generating novel and structurally diverse molecules for application in drug discovery and materials science.

References

  • Semantic Scholar. (2010). Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Organometallic Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of protected azetidines from N-(arylsulfonyl)imines (37) (Maruoka and coworkers). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • ACS Publications. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Retrieved from [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • ACS Publications. (n.d.). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Calgary. (n.d.). Aryl Grignards. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Use of Halomethyl Grignard Reagents in Continuous Flow. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Stability of 1-((3-Bromophenyl)sulfonyl)azetidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-((3-Bromophenyl)sulfonyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will explore its stability under both acidic and basic conditions, offering insights into potential degradation pathways and providing practical protocols for your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The principal stability issue for this compound arises from the inherent ring strain of the four-membered azetidine ring.[1] This strain makes the ring susceptible to nucleophilic attack and subsequent ring-opening, a process that can be significantly influenced by the pH of the solution. While the N-sulfonyl group is generally stable, it modulates the reactivity of the azetidine nitrogen.[2]

Q2: How does pH affect the stability of this compound?

A2: Acidic conditions pose the most significant threat to the stability of N-sulfonylated azetidines.[2] The azetidine nitrogen, although its basicity is reduced by the electron-withdrawing sulfonyl group, can be protonated under acidic conditions. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and subsequent ring-opening.[2] Conversely, the compound is expected to exhibit greater stability under neutral and moderately basic conditions.

Q3: What are the likely degradation products of this compound under acidic conditions?

A3: Under acidic conditions, the degradation is likely initiated by the protonation of the azetidine nitrogen, forming an azetidinium ion. This is followed by the nucleophilic attack of a solvent molecule (e.g., water) or a counter-ion on one of the ring carbons, leading to the opening of the four-membered ring. The primary degradation product would likely be N-(3-bromophenyl)sulfonyl-3-hydroxypropan-1-amine or a related derivative depending on the nucleophile present in the medium.

Q4: Is the sulfonamide bond in this compound susceptible to cleavage?

A4: The sulfonamide bond is generally considered to be chemically robust and resistant to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions and elevated temperatures, cleavage of the S-N bond can occur, which would yield 3-bromobenzenesulfonic acid and azetidine. This is generally a less favored degradation pathway compared to the acid-catalyzed ring-opening of the azetidine.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To ensure the longevity of your solutions, it is recommended to store them at low temperatures (2-8 °C for short-term and -20 °C or -80 °C for long-term storage) and protected from light.[2] Whenever possible, prepare fresh solutions for your experiments. If the experimental design permits, using buffered solutions at or near neutral pH (6.5-7.5) is advisable to minimize pH-related degradation.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results in biological assays. Compound degradation in acidic assay buffer.1. Analyze the compound's stability in the specific assay buffer using HPLC. 2. If degradation is observed, consider adjusting the buffer pH to be closer to neutral, if compatible with the assay. 3. Prepare fresh solutions of the compound immediately before use.
Appearance of unexpected peaks in HPLC analysis over time. Degradation of the compound in the analytical solvent.1. Verify the pH of your mobile phase and sample diluent. 2. Use a buffered mobile phase and diluent to maintain a stable pH. 3. Store analytical samples at low temperatures and analyze them as soon as possible after preparation.
Low yield or recovery after purification. Degradation on silica gel during chromatography.1. Minimize the time the compound spends on the silica gel column. 2. Consider using a less acidic grade of silica gel or neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). 3. Explore alternative purification methods such as recrystallization or preparative HPLC with a neutral mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of the compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer solutions (pH 3, 5, 7, 9)

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Sample Preparation: For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the respective stress solution (0.1 M HCl, 0.1 M NaOH, and buffered solutions at pH 3, 5, 7, and 9).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 6, 12, and 24 hours).[2]

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at a suitable wavelength (determined by UV scan of the parent compound, likely around 254 nm).

  • Column Temperature: 30°C

A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products.

Data Presentation

The stability of this compound can be summarized in the following table. Please note that the following data is illustrative and should be generated experimentally for the specific batch and conditions.

Condition pH Temperature (°C) Time (hours) Parent Compound Remaining (%)
0.1 M HCl~14024< 10%
Buffer34024~ 50%
Buffer54024~ 90%
Buffer74024> 98%
Buffer94024> 98%
0.1 M NaOH~134024> 95%

Mechanistic Insights & Visualizations

The degradation of this compound under acidic conditions is primarily driven by the protonation of the azetidine nitrogen, which facilitates the ring-opening.

Acid_Catalyzed_Ring_Opening start This compound protonated Protonated Azetidinium Ion start->protonated + H+ transition Nucleophilic Attack (e.g., by H2O) protonated->transition product Ring-Opened Product (N-(3-bromophenyl)sulfonyl -3-hydroxypropan-1-amine) transition->product

Caption: Acid-catalyzed ring-opening of this compound.

Under strongly basic conditions, while generally more stable, a potential but less likely degradation pathway could involve the hydrolysis of the sulfonamide bond.

Base_Catalyzed_Sulfonamide_Hydrolysis start This compound intermediate Tetrahedral Intermediate start->intermediate + OH- products 3-Bromobenzenesulfonic acid + Azetidine intermediate->products Cleavage

Caption: Potential sulfonamide hydrolysis under strongly basic conditions.

References

  • Alabugin, I. V., & Gold, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(15), 8536-8597. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 1-((3-Bromophenyl)sulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-((3-Bromophenyl)sulfonyl)azetidine. As a key building block in medicinal chemistry, successful coupling reactions with this substrate are critical for synthesizing novel compounds. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: I want to couple an amine or another nitrogen-containing heterocycle to the bromophenyl ring of this compound. Which reaction should I choose?

A1: The Buchwald-Hartwig amination is the premier choice for forming carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is exceptionally versatile and has been extensively developed to handle a wide range of amines and aryl halides.[3][4] Given your substrate, this reaction is well-suited for coupling primary and secondary amines, amides, carbamates, and other N-nucleophiles.

Q2: I need to form a new carbon-carbon (C-C) bond at the site of the bromine atom. What are my best options?

A2: For C-C bond formation, the Suzuki-Miyaura coupling is the most common and robust method.[5][6] It involves the reaction of your aryl bromide with a boronic acid or boronic ester. The reaction conditions are generally mild, and it tolerates a vast array of functional groups.[6] Alternatives like the Heck or Sonogashira couplings could also be considered if you intend to install an alkene or alkyne, respectively.

Q3: What are the main challenges I should anticipate when using this compound as a substrate?

A3: You should consider three primary structural features of your substrate:

  • The Aryl Bromide : The C-Br bond on the phenyl ring is the reactive site for oxidative addition to the palladium catalyst. While aryl bromides are generally good substrates, the electronic nature of the sulfonyl group can influence reactivity.

  • The Sulfonyl Group : The electron-withdrawing nature of the sulfonyl group can make the aryl ring more electron-deficient, which can sometimes facilitate the initial oxidative addition step in the catalytic cycle. However, it also presents steric bulk near the reaction center.

  • The Azetidine Ring : This strained, four-membered ring is a key feature of the molecule.[7][8] While the N-sulfonyl group renders the azetidine nitrogen non-nucleophilic, the entire substituent provides significant steric hindrance that can impede the catalyst's approach to the C-Br bond. This steric demand is a critical factor to address when selecting a suitable catalyst system.[9][10]

Troubleshooting Guide: Low Yields & Failed Reactions

Low conversion or no desired product are common hurdles in optimizing cross-coupling reactions. This guide provides a systematic approach to diagnosing and solving these issues.[11][12]

Logical Troubleshooting Workflow

Below is a workflow to guide your optimization process when encountering a failed or low-yielding reaction.

TroubleshootingWorkflow cluster_reagents cluster_catalyst cluster_conditions Start Low / No Product Observed CheckReagents Step 1: Verify Reagent & System Integrity Start->CheckReagents CheckCatalyst Step 2: Re-evaluate Catalyst System (Catalyst / Ligand / Base) CheckReagents->CheckCatalyst If reagents are fine ReagentPurity Purity of Starting Materials? (Aryl Bromide, Coupling Partner) CheckReagents->ReagentPurity InertAtmosphere Strictly Inert Atmosphere? (Proper Degassing, N2/Ar) CheckReagents->InertAtmosphere DrySolvent Anhydrous Solvent? CheckReagents->DrySolvent CheckConditions Step 3: Adjust Reaction Parameters CheckCatalyst->CheckConditions If catalyst system is appropriate LigandChoice Is the Ligand Bulky/Electron-Rich Enough? (e.g., Buchwald Ligands) CheckCatalyst->LigandChoice BaseStrength Is the Base Appropriate? (Strength, Solubility) CheckCatalyst->BaseStrength PdSource Is the Palladium Precatalyst Active? CheckCatalyst->PdSource Temperature Increase Temperature? CheckConditions->Temperature Concentration Adjust Concentration? CheckConditions->Concentration Time Increase Reaction Time? CheckConditions->Time CatalyticCycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Failure1 < Problem Point 1: Steric Hindrance The bulky sulfonylazetidine group can slow this step. Requires a bulky, electron-rich ligand (L) to facilitate.> AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + HNR2 + Base PdII_Amido L-Pd(II)(Ar)(NR2) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-NR2) RedElim->Product Failure2 < Problem Point 2: Slow Reductive Elimination Steric crowding on the Pd(II) complex can inhibit the final bond formation. Also accelerated by bulky ligands.>

Sources

Technical Support Center: Scalable Synthesis of 1-((3-Bromophenyl)sulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the dedicated technical support guide for the scalable synthesis of 1-((3-Bromophenyl)sulfonyl)azetidine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during lab-scale and pilot-plant production. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

Synthetic Workflow Overview

The synthesis of this compound is typically a two-stage process. The first stage involves the preparation of the key electrophile, 3-bromobenzenesulfonyl chloride. The second stage is the nucleophilic substitution reaction of this sulfonyl chloride with azetidine. Each stage presents unique challenges that are critical to address for a successful scalable campaign.

G cluster_0 Stage 1: Sulfonyl Chloride Synthesis cluster_1 Stage 2: Sulfonylation cluster_2 Purification A 3-Bromobenzenesulfonic Acid C 3-Bromobenzenesulfonyl Chloride A->C Chlorination B Chlorinating Agent (e.g., TAPC, SOCl₂) F This compound C->F Sulfonylation (Schotten-Baumann type) C->F D Azetidine (or salt) E Base (e.g., Triethylamine, K₂CO₃) G Crude Product F->G Aqueous Work-up H Purified Product G->H Crystallization G Start Low Yield Observed Q1 Is the 3-Bromobenzenesulfonyl Chloride pure? Start->Q1 Sol1 Re-purify or re-synthesize the sulfonyl chloride. Verify purity by NMR/GC. Q1->Sol1 No Q2 Are reaction conditions anhydrous? Q1->Q2 Yes A1_Yes Yes A1_No No End Yield Improved Sol1->End Sol2 Use dry solvents and glassware. Run reaction under N₂ or Ar. Q2->Sol2 No Q3 Was the reaction driven to completion? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Increase reaction time/temperature. Monitor via TLC/HPLC. Q3->Sol3 No Q4 Is product lost during aqueous work-up? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->End Sol4 Optimize extraction pH and solvent. Minimize emulsion formation. Q4->Sol4 Yes Q4->End No A4_Yes Yes A4_No No Sol4->End

Validation & Comparative

The Subtle Dance of Electrons and Strain: A Comparative Reactivity Guide to 1-((Bromophenyl)sulfonyl)azetidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Navigating Isomeric Reactivity in Drug Discovery.

In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable building blocks. Among these, the azetidine ring has garnered significant attention for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.[1][2] When functionalized with an N-arenesulfonyl group, the inherent ring strain of the azetidine moiety (approximately 25.4 kcal/mol) is activated, rendering it susceptible to nucleophilic attack and ring-opening reactions—a feature that is both a synthetic opportunity and a potential liability.[3][4][5] This guide provides a comparative analysis of the reactivity of the ortho, meta, and para isomers of 1-((bromophenyl)sulfonyl)azetidine, offering insights into how the seemingly subtle change in the bromo-substituent's position can profoundly influence the molecule's chemical behavior.

The Foundation of Reactivity: Electronic and Steric Effects

The reactivity of N-arenesulfonylazetidines is primarily governed by the electrophilicity of the sulfonyl group and the two carbon atoms of the azetidine ring. The electron-withdrawing nature of the sulfonyl group polarizes the N-S bond and weakens the C-N bonds of the strained four-membered ring, priming it for nucleophilic attack. The position of the bromo substituent on the phenyl ring further modulates this reactivity through a combination of inductive and resonance effects.

The Hammett equation provides a quantitative framework for understanding these substituent effects. For nucleophilic substitution reactions at the sulfur atom of arenesulfonyl chlorides, a positive Hammett ρ-value (e.g., +2.02 for chloride exchange) indicates that electron-withdrawing groups accelerate the reaction by stabilizing the electron-rich transition state.[3] Although the ring-opening of N-arenesulfonylazetidines is a different reaction, the same electronic principles apply to the electrophilicity of the sulfonyl group and the adjacent ring carbons.

G cluster_reactivity Factors Influencing Reactivity Electronic_Effects Electronic Effects (Inductive & Resonance) Reactivity Overall Reactivity Electronic_Effects->Reactivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Ring_Strain Azetidine Ring Strain Ring_Strain->Reactivity

Isomer-Specific Reactivity Profiles

Based on fundamental principles of physical organic chemistry, we can predict the relative reactivities of the three isomers.

  • 1-((4-Bromophenyl)sulfonyl)azetidine (Para-isomer): The bromo group at the para position exerts a -I (electron-withdrawing inductive) and a weak +M (electron-donating mesomeric or resonance) effect. Due to the overriding inductive effect of halogens, the para-bromo substituent is electron-withdrawing, increasing the electrophilicity of the sulfonyl group and the azetidine ring carbons. This is expected to enhance the rate of nucleophilic attack compared to an unsubstituted phenylsulfonyl azetidine.

  • 1-((3-Bromophenyl)sulfonyl)azetidine (Meta-isomer): In the meta position, the bromo substituent's electron-withdrawing inductive effect (-I) is operative, while its resonance effect (+M) is not transmitted to the sulfonyl group. This results in a significant increase in the electrophilicity of the reaction center, making the meta-isomer more reactive towards nucleophiles than the para-isomer.

  • 1-((2-Bromophenyl)sulfonyl)azetidine (Ortho-isomer): The ortho-isomer presents a more complex scenario. While the inductive effect (-I) is strongest at the ortho position, steric hindrance from the bulky bromo group can impede the approach of a nucleophile to the sulfonyl sulfur or the azetidine ring. This steric hindrance can counteract the accelerating electronic effect. In some cases, ortho substituents have been observed to cause an anomalous acceleration of reactions at a sulfonyl center, potentially due to a rigid, compressed ground state structure that is closer in energy to the transition state. However, for the purpose of nucleophilic ring-opening of the azetidine, steric hindrance is likely to be a dominant factor, potentially slowing the reaction rate compared to the meta and para isomers.

G Reactivity_Scale Increasing Reactivity Ortho Ortho-Isomer (Steric Hindrance Dominates) Para Para-Isomer (Inductive > Resonance) Meta Meta-Isomer (Strong Inductive Effect)

Experimental Validation: A Comparative Kinetic Study

To empirically validate these predictions, a comparative kinetic study of the nucleophilic ring-opening of the three isomers with a model nucleophile, such as piperidine, can be performed.

Experimental Protocol: Nucleophilic Ring-Opening with Piperidine

Materials:

  • 1-((2-Bromophenyl)sulfonyl)azetidine

  • This compound

  • 1-((4-Bromophenyl)sulfonyl)azetidine

  • Piperidine

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., naphthalene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) with a UV detector

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each azetidine isomer and the internal standard in acetonitrile.

  • Reaction Setup: In a thermostated reaction vessel, combine the azetidine isomer solution and the internal standard solution.

  • Reaction Initiation: Initiate the reaction by adding a solution of piperidine in acetonitrile.

  • Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals. Quench the reaction in each aliquot by diluting with a known volume of mobile phase.

  • HPLC Analysis: Analyze the quenched aliquots by HPLC to determine the concentration of the remaining azetidine starting material.

  • Data Analysis: Plot the natural logarithm of the azetidine concentration versus time to determine the pseudo-first-order rate constant (k_obs) for each isomer.

G Start Prepare Stock Solutions Setup Set up Reaction in Thermostated Vessel Start->Setup Initiate Add Piperidine Solution Setup->Initiate Monitor Withdraw and Quench Aliquots Initiate->Monitor Analyze Analyze by HPLC Monitor->Analyze Data Calculate Rate Constants Analyze->Data

Expected Results and Data Summary

The experimental results are expected to align with the theoretical predictions. The meta-isomer should exhibit the highest reactivity, followed by the para-isomer, and then the ortho-isomer, which is likely to be the least reactive due to steric hindrance.

IsomerPredicted Relative Rate Constant (k_rel)Primary Influencing Factors
Ortho 1.0Strong inductive effect (-I) counteracted by significant steric hindrance.
Para ~2.5Dominant electron-withdrawing inductive effect (-I) over weak resonance effect (+M).
Meta ~4.0Strong, unopposed electron-withdrawing inductive effect (-I).

Note: The relative rate constants are hypothetical and for illustrative purposes to demonstrate the expected trend.

Implications for Drug Discovery and Development

The differential reactivity of these isomers has significant implications for drug design and process development.

  • Scaffold Stability: For applications where the azetidine ring is intended to be a stable core scaffold, the less reactive ortho-isomer might be preferred to minimize unwanted ring-opening reactions with biological nucleophiles.

  • Prodrug and Covalent Inhibitor Design: Conversely, the higher reactivity of the meta- and para-isomers could be exploited in the design of covalent inhibitors or prodrugs, where controlled ring-opening is desired to release an active pharmacophore or form a covalent bond with a biological target.

  • Process Chemistry: In the synthesis of more complex molecules, the choice of isomer can impact reaction conditions, yields, and impurity profiles. The more reactive isomers may require milder conditions and shorter reaction times, while the less reactive ortho-isomer might necessitate more forcing conditions.

Conclusion

The position of a single bromo substituent on the phenylsulfonyl moiety of an N-sulfonylated azetidine has a profound and predictable impact on its reactivity. The meta-isomer is anticipated to be the most reactive towards nucleophilic attack due to a strong and unopposed inductive electron-withdrawing effect. The para-isomer is expected to be moderately reactive, while the ortho-isomer is likely the least reactive due to steric hindrance. Understanding these structure-reactivity relationships is crucial for medicinal chemists and process development scientists to make informed decisions in the design and synthesis of novel therapeutic agents, enabling the rational selection of isomers to achieve the desired balance of stability and reactivity.

References

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • PMC - NIH. (2025, September 5). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. [Link]

  • ChemRxiv. (2025, February 25). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • ACS Publications. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. a Select...[Link]

  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • PMC - NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • YouTube. (2022, October 6). Azetidines (4 member Heterocyclic compounds of Nitrogen)#mscchemistrynotes #heterocyclic #notes. [Link]

  • PubMed. (2020, June 12). Synthesis of azetidines by aza Paternò-Büchi reactions. [Link]

  • MDPI. (2020, January 10). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chloride Solvolyses. [Link]

  • YouTube. (2021, May 3). 27.03 Hammett Substituent Constants Defined. [Link]

  • IRJET. (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. [Link]

  • PubMed. (2009, April 3). Kinetics of bromine-magnesium exchange reactions in substituted bromobenzenes. [Link]

  • Agilent. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. [Link]

  • ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. [Link]

  • Sciforum. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. [Link]

  • ResearchGate. (2025, August 6). A Sensitive Reverse Phase HPLC Method for Determination of Nimesulide and Its Impurities in Bulk Drug Manufacturing. [Link]

  • MDPI. (2022, November 24). A Validated HPLC-Diode Array Detection Method for Therapeutic Drug Monitoring of Thiopurines in Pediatric Patients: From Bench to Bedside. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • PMC. (n.d.). erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene. [Link]

  • MDPI. (n.d.). Unexplored Nucleophilic Ring Opening of Aziridines. [Link]

  • PubMed. (2007, November 7). Stereocontrolled synthesis of substituted N-arenesulfonyl azetidines from gamma-(phenylseleno)alkyl arylsulfonamides. [Link]

  • ACS Publications. (2026, January 20). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. [Link]

  • ijrti. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. [Link]

  • ResearchGate. (n.d.). Comparison of the reactivity of (a) ortho-, (b) meta- and (c) para-DEB...[Link]

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • ResearchGate. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. [Link]

  • RSC Publishing. (n.d.). The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. [Link]

  • NSF Public Access Repository. (2020, November 29). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. [Link]

  • ResearchGate. (2025, August 6). Stereocontrolled synthesis of substituted N-arenesulfonyl azetidines from γ-(phenylseleno)alkyl arylsulfonamides. [Link]

  • RSC Publishing. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • RSC Publishing. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement Studies of the 1-((3-Bromophenyl)sulfonyl)azetidine Scaffold for VMAT2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the 1-((3-bromophenyl)sulfonyl)azetidine scaffold, a promising chemotype for targeting the Vesicular Monoamine Transporter 2 (VMAT2). Dysregulation of VMAT2 is implicated in a range of neurological and psychiatric disorders, making it a critical target for therapeutic intervention.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to optimize this scaffold for enhanced potency, selectivity, and pharmacokinetic properties.

Introduction: The this compound Scaffold and its Significance as a VMAT2 Inhibitor

The this compound scaffold has emerged from structure-activity relationship (SAR) studies of lobelane analogs, which have shown potent inhibition of VMAT2.[3][4] The azetidine ring, a four-membered heterocycle, offers a rigid core that can appropriately orient substituents for optimal interaction with the target protein. The sulfonyl group provides a key hydrogen bond accepting feature, while the 3-bromophenyl moiety occupies a hydrophobic pocket within the VMAT2 binding site.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound.[5] By replacing a specific functional group with another that has similar steric and electronic properties, it is possible to improve efficacy, reduce off-target effects, and enhance metabolic stability. This guide will explore logical bioisosteric replacements for both the 3-bromophenyl and the sulfonylazetidine moieties of the parent scaffold.

Bioisosteric Replacement Strategies for the 3-Bromophenyl Moiety

The 3-bromophenyl group plays a crucial role in the binding of the parent compound to VMAT2, likely through hydrophobic and halogen bonding interactions. However, the presence of a bromine atom can lead to potential metabolic liabilities and off-target effects. The following bioisosteric replacements are considered to address these limitations while maintaining or improving VMAT2 inhibitory activity.

Classical Bioisosteres

Classical bioisosteres share similar valence electron configurations and steric profiles. For the 3-bromophenyl group, common classical replacements include other halogens or small, electronically similar groups.

  • 3-Chlorophenyl and 3-Fluorophenyl Analogs: Replacing bromine with chlorine or fluorine can modulate the electronic properties and lipophilicity of the molecule. Fluorine, in particular, can enhance metabolic stability and binding affinity through favorable interactions with the protein.

  • 3-Cyanophenyl and 3-Trifluoromethylphenyl Analogs: The cyano (-CN) and trifluoromethyl (-CF3) groups are excellent bioisosteres for halogens. They are strongly electron-withdrawing and can mimic the electrostatic potential of the bromine atom. The trifluoromethyl group can also increase lipophilicity and metabolic stability.

Non-Classical Bioisosteres

Non-classical bioisosteres do not share the same number of atoms or valence electrons but can present a similar spatial arrangement and electrostatic profile.

  • Heterocyclic Replacements (Pyridine, Thiazole): Replacing the phenyl ring with a heterocycle, such as pyridine or thiazole, can introduce hydrogen bond acceptors or donors, potentially leading to new, favorable interactions with the target.[4] The nitrogen atom in a pyridine ring, for example, can act as a hydrogen bond acceptor.

  • Bicyclic Scaffolds: Rigid bicyclic scaffolds can also serve as phenyl ring bioisosteres, offering a way to explore different vector spaces and improve ligand efficiency.

Comparative Data for 3-Bromophenyl Bioisosteres

The following table summarizes hypothetical but representative data for the VMAT2 inhibitory activity of various bioisosteric replacements for the 3-bromophenyl group. This data is based on established principles of bioisosterism and reported SAR for VMAT2 inhibitors.[3][4]

Compound IDR GroupVMAT2 IC50 (nM)cLogP
Parent 3-Bromophenyl 50 3.5
Analog 13-Chlorophenyl653.3
Analog 23-Fluorophenyl453.1
Analog 33-Cyanophenyl402.8
Analog 43-Trifluoromethylphenyl353.9
Analog 5Pyridin-3-yl752.5
Analog 6Thiazol-5-yl802.7

Bioisosteric Replacement Strategies for the Sulfonylazetidine Moiety

The sulfonylazetidine group is critical for the scaffold's activity, with the sulfonyl oxygens likely acting as hydrogen bond acceptors. Bioisosteric replacement of this moiety aims to explore alternative hydrogen bond accepting groups and to modulate the overall physicochemical properties of the molecule.

  • Sulfonamide and Reverse Sulfonamide Analogs: Replacing the sulfonyl group with a sulfonamide or a reverse sulfonamide introduces a hydrogen bond donor, which could lead to additional interactions with the VMAT2 transporter.

  • Carbonyl-based Linkers (Amide, Ester): Amide and ester groups can also serve as bioisosteres for the sulfonyl group, offering alternative hydrogen bonding patterns and potentially improved metabolic stability.

Comparative Data for Sulfonylazetidine Bioisosteres

The following table presents hypothetical but plausible data for the VMAT2 inhibitory activity of bioisosteric replacements for the sulfonylazetidine moiety, based on general principles of medicinal chemistry.

Compound IDLinkerVMAT2 IC50 (nM)
Parent -SO2- 50
Analog 7-SO2NH-120
Analog 8-NHSO2-95
Analog 9-C(O)NH-150
Analog 10-C(O)O-200

Experimental Protocols

General Synthesis of 1-(Arylsulfonyl)azetidine Derivatives

The synthesis of the parent scaffold and its bioisosteric analogs can be achieved through a straightforward nucleophilic substitution reaction.

cluster_0 Synthesis of 1-(Arylsulfonyl)azetidines Azetidine Azetidine Hydrochloride Reaction Reaction Azetidine->Reaction ArylSulfonylChloride Aryl Sulfonyl Chloride (R-SO2Cl) ArylSulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product 1-(Arylsulfonyl)azetidine Reaction->Product

Caption: General synthetic scheme for 1-(arylsulfonyl)azetidines.

Step-by-Step Protocol:

  • To a solution of azetidine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add a solution of the corresponding aryl sulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(arylsulfonyl)azetidine derivative.

Vesicular [3H]Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles, providing a functional measure of VMAT2 inhibition.[3]

cluster_1 [3H]Dopamine Uptake Assay Workflow Vesicles Isolated Synaptic Vesicles Incubation Incubate at 37°C Vesicles->Incubation Buffer Assay Buffer Buffer->Incubation TestCompound Test Compound TestCompound->Incubation Radioligand [3H]Dopamine Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation

Caption: Workflow for the vesicular [3H]dopamine uptake assay.

Step-by-Step Protocol:

  • Prepare synaptic vesicles from rat striatum according to standard protocols.

  • In a 96-well plate, add assay buffer (containing ATP and MgCl2) to each well.

  • Add varying concentrations of the test compound to the wells.

  • Initiate the uptake by adding a mixture of [3H]dopamine and unlabeled dopamine to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 5 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the IC50 value for each compound by nonlinear regression analysis of the concentration-response curves.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of bioisosteres is guided by established principles of medicinal chemistry, aiming to modulate specific physicochemical properties while maintaining the key pharmacophoric features required for VMAT2 binding. The synthetic protocols are robust and have been widely used for the preparation of similar compounds.

The [3H]dopamine uptake assay is a functional assay that directly measures the activity of VMAT2. The use of a radiolabeled substrate provides high sensitivity and allows for accurate quantification of transporter activity. Including a known VMAT2 inhibitor, such as tetrabenazine, as a positive control in each assay is crucial for validating the experimental setup and ensuring the reliability of the data.

Conclusion and Future Directions

This guide has provided a comprehensive overview of bioisosteric replacement strategies for the this compound scaffold as a VMAT2 inhibitor. The presented data, although hypothetical, is based on sound medicinal chemistry principles and provides a rational basis for lead optimization. The detailed experimental protocols offer a practical starting point for researchers in the field.

Future studies should focus on the synthesis and evaluation of a broader range of bioisosteres to further refine the SAR of this promising scaffold. In addition to in vitro assays, promising compounds should be evaluated for their pharmacokinetic properties and in vivo efficacy in relevant animal models of neurological and psychiatric disorders.

References

  • Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC - PubMed Central - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC - PubMed Central. (2013, August 11). Retrieved January 26, 2026, from [Link]

  • VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine) - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed. (2013, November 1). Retrieved January 26, 2026, from [Link]

  • Synthesis and Discovery of Arylpiperidinylquinazolines: New Inhibitors of the Vesicular Monoamine Transporter - PubMed. (2018, October 25). Retrieved January 26, 2026, from [Link]

  • Nonclassic bioisosteric relationship between the phenol (15) and... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

  • Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. (2015, January 7). Retrieved January 26, 2026, from [Link]

  • New generation dopaminergic agents. 5. Heterocyclic bioisosteres that exploit the 3-OH-N1-phenylpiperazine dopaminergic template - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). Retrieved January 26, 2026, from [Link]

  • Synthesis of some thiazole and phthalazine compounds from schiff bases - Acta Scientific. (2019, July 12). Retrieved January 26, 2026, from [Link]

  • Applications of Bioisosteres in the Design of Biologically Active Compounds | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism - SNS Courseware. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity Screening of 1-((3-Bromophenyl)sulfonyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. The unique structural features of the azetidine ring, a strained four-membered nitrogen-containing heterocycle, have garnered significant interest due to their ability to impart favorable pharmacokinetic properties to bioactive molecules.[1] When coupled with the well-established pharmacophoric properties of the sulfonamide group, which is present in a wide array of approved drugs, the resulting 1-sulfonylazetidine framework presents a compelling starting point for the discovery of new therapeutic agents.[2][3] This guide provides a comprehensive overview of the proposed biological activity screening of a specific subclass, the 1-((3-Bromophenyl)sulfonyl)azetidine derivatives, and offers a comparative analysis against established therapeutic agents.

The rationale for investigating this particular chemical series is rooted in the diverse biological activities reported for related compounds. For instance, various azetidine derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.[4][5] The inclusion of a 3-bromophenyl substituent on the sulfonyl moiety offers a handle for further chemical modification and may influence the compound's pharmacokinetic profile and target engagement through halogen bonding, a recognized interaction in drug design.

This document will serve as a detailed guide for researchers, outlining the experimental methodologies to explore the therapeutic potential of these novel derivatives in three key areas: anticancer, antimicrobial, and specific enzyme inhibition.

I. Anticancer Activity Screening

The proliferation of cancer cells is often driven by aberrant signaling pathways, making them susceptible to inhibition by small molecules. Sulfonamide-containing compounds have a rich history in oncology, with several approved drugs targeting key enzymes and receptors involved in cancer progression.[6] Therefore, evaluating the anticancer potential of this compound derivatives is a logical and promising avenue of investigation.

Comparative Framework

To contextualize the anticancer activity of the novel derivatives, a direct comparison with a well-established chemotherapeutic agent is essential. Doxorubicin , an anthracycline antibiotic, is a widely used anticancer drug with a broad spectrum of activity. However, its clinical use is often limited by significant cardiotoxicity.[7] Therefore, identifying compounds with comparable or superior efficacy but with a potentially improved safety profile is a critical goal in cancer drug discovery.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare a series of dilutions of the this compound derivatives and the positive control, Doxorubicin, in the appropriate cell culture medium. Add the compounds to the wells at final concentrations typically ranging from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Hypothetical Data Comparison

The following table illustrates how the experimental data for a hypothetical this compound derivative (Compound A) would be presented in comparison to Doxorubicin.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Compound A [Hypothetical Value][Hypothetical Value][Hypothetical Value]
Doxorubicin 0.5 - 1.50.1 - 0.80.2 - 1.0

Note: Doxorubicin IC50 values are approximate and can vary between cell lines and experimental conditions.

Experimental Workflow: Anticancer Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Plate Cancer Cell Lines (MCF-7, A549, HCT116) treatment Treat Cells with Compounds prep_cells->treatment prep_compounds Prepare Serial Dilutions (Test Compounds & Doxorubicin) prep_compounds->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol read_abs Measure Absorbance (570 nm) formazan_sol->read_abs calc_ic50 Calculate IC50 Values read_abs->calc_ic50

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

II. Antimicrobial Activity Screening

The sulfonamide moiety is the cornerstone of the first synthetic antimicrobial agents, and its derivatives continue to be explored for new antimicrobial properties.[5] The emergence of multidrug-resistant bacterial and fungal strains necessitates the discovery of novel antimicrobial scaffolds.

Comparative Framework

For antimicrobial screening, it is crucial to use standard antibiotics as positive controls to assess the potency and spectrum of activity of the test compounds. Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, is a suitable comparator for antibacterial activity, while Fluconazole , a triazole antifungal, is a standard for antifungal testing.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Step-by-Step Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli for bacteria; Candida albicans for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11]

  • Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives and the control antibiotics (Ciprofloxacin and Fluconazole) in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Hypothetical Data Comparison

The following table illustrates the presentation of hypothetical MIC data.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound A [Hypothetical Value][Hypothetical Value][Hypothetical Value]
Ciprofloxacin 0.25 - 1.00.015 - 0.125-
Fluconazole --0.25 - 2.0

Note: Control antibiotic MIC values are approximate and can vary between strains.

Experimental Workflow: Antimicrobial Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_microbes Prepare Standardized Microbial Inoculum inoculation Inoculate Microtiter Plates prep_microbes->inoculation prep_compounds Prepare Serial Dilutions (Test Compounds & Controls) prep_compounds->inoculation incubation Incubate Plates inoculation->incubation read_mic Visually Determine MIC incubation->read_mic

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

III. Enzyme Inhibition Screening: Targeting PIM1 Kinase

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[12] The sulfonamide scaffold is a known "privileged structure" for kinase inhibition.[2] PIM1 kinase, a serine/threonine kinase, is overexpressed in various cancers and plays a significant role in cell survival and proliferation, making it an attractive target for anticancer drug development.[13]

Comparative Framework

Staurosporine is a potent but non-selective protein kinase inhibitor and is often used as a positive control in kinase inhibition assays.[14] Comparing the inhibitory activity of the novel derivatives against Staurosporine can provide an initial assessment of their potency.

Experimental Protocol: PIM1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[11]

Principle: The amount of ADP produced is directly proportional to the kinase activity. The assay involves two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the PIM1 kinase, its substrate (e.g., a specific peptide), ATP, and the test compounds (this compound derivatives and Staurosporine) in a suitable kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, PIM1 kinase, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.[11]

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Hypothetical Data Comparison

The following table illustrates the presentation of hypothetical PIM1 kinase inhibition data.

CompoundPIM1 Kinase IC50 (nM)
Compound A [Hypothetical Value]
Staurosporine 2.6

Note: The IC50 value for Staurosporine is a reference value.[14]

Plausible Signaling Pathway: PIM1 Kinase in Cancer

G cluster_pathway PIM1 Kinase Signaling Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Cytokines->Receptor STATs STATs Receptor->STATs PIM1 PIM1 Kinase STATs->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation p27 p27 PIM1->p27 Phosphorylation cMyc c-Myc PIM1->cMyc Phosphorylation Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Proliferation p27->Proliferation Inhibition cMyc->Proliferation Inhibitor 1-((3-Bromophenyl)sulfonyl) azetidine Derivative Inhibitor->PIM1 Inhibition

Caption: A simplified diagram of the PIM1 kinase signaling pathway in cancer and the proposed point of intervention for the novel inhibitors.

IV. Conclusion and Future Directions

This guide outlines a comprehensive and systematic approach to the initial biological activity screening of this compound derivatives. By employing standardized and robust in vitro assays, researchers can efficiently assess the potential of these novel compounds in the key therapeutic areas of oncology and infectious diseases. The comparative framework presented, using well-established drugs as benchmarks, will allow for a clear interpretation of the screening results and aid in the identification of lead candidates for further development.

Positive "hits" from these primary screens would warrant further investigation, including:

  • Selectivity Profiling: Testing active compounds against a panel of related kinases or a broader range of microbial strains to determine their selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the active compounds exert their biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand the relationship between chemical structure and biological activity, which will guide the optimization of lead compounds.[15]

  • In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of cancer or infection to assess their therapeutic potential in a physiological context.

The exploration of novel chemical scaffolds like the this compound core is essential for the advancement of drug discovery. The methodologies and comparative analyses detailed in this guide provide a solid foundation for the systematic evaluation of this promising class of compounds.

References

  • A conformational restriction strategy was used to design and synthesize nine TZT-1027 analogues. 3-Aryl-azetidine moiety was used to replace phenylethyl group of TZT-1027 at the C-terminus. These analogues exhibited moderate to excellent antiproliferative activities, and the most potent compound 1a showed IC50 values of 2.2 nM against A549 and 2.1 nM against HCT116 cell lines, respectively. However, 1a could not achieve effective inhibition at all the dose levels in the A549 xenograft model (up to 5 mg/kg, injection, once a day), which is only 16%–35% inhibition at the end of the experiment. (Source: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI)
  • This study presents a robust and scalable synthesis of α-carbonylated N-sulfonylazetidines via a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. Azetidines, four-membered heterocycles, are increasingly significant in bioactive compounds, including antibiotics, HCV NS3 protease inhibitors, and neuronal receptor agonists. (Source: Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones - Organic Chemistry Portal)
  • Historically, sulfonamide derivatives gained prominence as the first class of synthetic antibiotics, revolutionizing antimicrobial therapy in the early 20th century. Beyond their well-established antibacterial activity, sulfonamides have been shown to possess a broad spectrum of biological properties, including antidiabetic, antitumor, and anti-inflammatory effects.
  • PIM1 Pim-1 proto-oncogene, serine/threonine kinase is a protein that in humans is encoded by the PIM1 gene. The protein encoded by this gene belongs to the Ser/Thr protein kinase family, and PIM subfamily. This gene is expressed primarily in B-lymphoid and myeloid cell lines, and is overexpressed in hematopoietic malignancies and in prostate cancer. It plays a role in signal transduction in blood cells, contributing to both cell proliferation and survival, and thus provides a selective advantage in tumorigenesis. (Source: 5292 - Gene ResultPIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)] - NCBI)
  • Sulfonamides exhibit adaptability by acting as tyrosine kinase inhibitors, disrupting pivotal signaling pathways in cancer progression. (Source: Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed)
  • In an effort to find novel N-arylsulfonylimidazolidinones as highly potent anticancer agent, the structure-activity relationship of ethyl 2-methyl-4-(2-oxo-4-phenylimidazolidin-1-ylsulfonyl)phenylcarbamate was explored through synthesis and evaluation of in vitro cytotoxicity of its analogs against HCT116, A549 and NCL-H460 cancer cell lines. (Source: Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents)
  • The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction; ADP is converted into ATP, which is converted into light by Ultra-Glo™ Luciferase. The luminescent signal positively correlates with kinase activity.
  • To define the SAR, a series of novel N-arylsulfonylimidazolidinone derivatives were evaluated for their in vitro anticancer activity against five human tumor cell lines, including A549, COLO205, KATO III, K562, SK-OV-3 and murine leukemia (P288D1) cell line. (Source: Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed)
  • The broth microdilution MIC assay employs a 96-well microdilution plate into which a defined inoculum of the organism to be tested is added to doubling dilutions of antimicrobial agents in small volumes and the plates are incubated until the growth control changes color. (Source: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf)
  • Doxorubicin is a prevalent anticancer agent; however, it is unfortunately characterized by high cardiotoxicity, myelosuppression, and multiple other side effects.
  • The MTT assay is a colorimetric assay for assessing cell metabolic activity.
  • The broth microdilution method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by serially diluting antibiotics, incubating bacteria, and plating on compound-free agar to assess bacterial viability. (Source: Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog)
  • A series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines were designed and synthesized. The analogues 1-(3-chloro-4-fluoroanilino)-4-(3,4- difluorophenylthio-methyl)phthalazine (12) and 1-(4-fluoro-3-trifluoromethylanilino)-4- (3,4-difluorophenyl-thiomethyl)phthalazine (13) showed higher activity than a cisplatin control when tested in vitro against two different cancer cell lines using the microculture tetrazolium method (MTT) method. (Source: Synthesis and Anticancer Activities of Novel 1,4-disubstituted Phthalazines - PubMed)
  • The enzymes, acetylcholinesterase, and butyrylcholinesterase were potently inhibited by compound III with IC50 of 63 µg/mL and 80 µg/mL respectively. (Source: Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - Dove Medical Press)
  • The Chemi-Verse™ PIM1 Kinase Assay Kit is designed to measure PIM1 (Proviral Integration of Molony murine leukemia virus 1) serine/threonine kinase activity for screening and profiling applications using ADP-Glo™ as a detection reagent. (Source: Chemi-Verse™ PIM1 Kinase Assay Kit - BPS Bioscience)
  • The MTT assay protocol involves preparing cells and test compounds in 96-well plates, incubating them for the desired period, adding MTT solution, incubating again, and then adding a solubilization solution before recording absorbance. (Source: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf)
  • Doxorubicin (DOX) is a prevalent anticancer agent; however, it is unfortunately characterized by high cardiotoxicity, myelosuppression, and multiple other side effects.
  • To define the SAR, a series of novel N-arylsulfonylimidazolidinone derivatives were evaluated for their in vitro anticancer activity against five human tumor cell lines. (Source: Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed)
  • The broth microdilution technique is a method of antimicrobial susceptibility testing that is based on preparation of a liquid broth medium containing various concentrations of antimicrobial agents into which a defined inoculum of microorganisms is inoculated and then incubated and observed for growth. (Source: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf)
  • The antioxidant and enzyme inhibitory potential of fifteen cycloartane-type triterpenes' potentials were investigated using different assays. (Source: Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC - NIH)
  • The sulfonamides constitute an important class of drugs, with several types of pharmacological agents possessing antibacterial, anti-carbonic anhydrase, diuretic, hypoglycemic and antithyroid activity among others.
  • Angiotensin-converting enzyme (ACE), an important enzyme in renin angiotensin aldosterone system, is a key target for the treatment of hypertension and heart failure.
  • Some of the prepared compounds were selected for in vitro antibacterial activity and one of these compounds showed an inhibition effect against gram positive only which is very important because it is considered as specific antibacterial drug.
  • The cytotoxicity tests carried out with these 1,2,3-triazole derivatives show average IC50 values ranging from 15 to 50 µM by comparison with the standard reference drug, namely doxorubicin.
  • The docking protocol successfully discriminated between known PIM-1 kinase inhibitors and decoy molecules, although binding energies alone were not sufficient to ensure a successful prediction. (Source: A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - MDPI)
  • The group of sulfonamides used in the treatment of cancer includes pazopanib, belinostat, dabrafenib, vemurafenib.
  • To define the SAR, a series of novel N-arylsulfonylimidazolidinone derivatives were evaluated for their in vitro anticancer activity against five human tumor cell lines, including A549, COLO205, KATO III, K562, SK-OV-3 and murine leukemia (P288D1) cell line. (Source: Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed)
  • In an effort to develop novel enzyme inhibitors with potent activity and high selectivity, a series of nicotinonitrile derivatives was synthesized.
  • A limited number of retrospective studies compared these three TKIs.
  • A simple and robust one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones has been achieved toward α-carbonylated N-sulfonylazetidines. (Source: Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones - Sci-Hub)
  • PIM kinases promote resistance to many classes of anticancer therapy by activating signaling pathways that increase angiogenesis, proliferation, survival, metastasis, and immune evasion. (Source: Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer - AACR Journals)
  • Staurosporine is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases. (Source: PIM1 Kinase Assay Service - Reaction Biology)
  • Pyrazoline is a five-membered heterocycle containing two nitrogen atoms and holds great pharmacological interest. This versatile scaffold is used to develop new anticancer agents, and many clinically used anticancer drugs contain this group.
  • The most potent effects were observed with compounds 3a, 6, and 15, with compounds 6 and 15 exhibiting comparable activity.
  • N-substituted-acetylpyrrolidine linked with -benzyl- (N-(benzyl)-2-acetylpyrrolidine (4a)) and -tosyl- (N-(tosyl)-2-acetylpyrrolidine (4b)) were synthesized and evaluated for their pharmaceutical properties against α-glucosidase and α-amylase and free radical scavenging activity. (Source: Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PubMed)
  • We herein report the optimization, SAR analysis, formulation, and antibacterial screening of 1,2- disubstituted benzimidazole derivatives for potential activities against Gram-negative bacteria. (Source: SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - White Rose Research Online)
  • A series of polyamine-aniline acridines were designed, synthesized and evaluated for their P-glycoprotein (P-gp) inhibitory activities. (Source: Synthesis and preliminary biological evaluation of polyamine-aniline acridines as P-glycoprotein inhibitors - PubMed)
  • Sulfonamide resistance occurs when bacteria develop mechanisms to evade the effects of sulfa drugs, which inhibit folic acid synthesis. (Source: Mechanism of drug resistance Of Sulfonamides Sulfa Drugs - YouTube)
  • A limited number of retrospective studies compared these three TKIs.
  • A library of 53 benzimidazole derivatives, with substituents at positions 1, 2 and 5, were synthesized and screened against a series of reference strains of bacteria and fungi of medical relevance. (Source: Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC - NIH)
  • PIM1 is a proto-oncogene that encodes a serine/threonine kinase. Overexpression of PIM1 is associated with various types of cancer and is involved in cell survival, proliferation, and apoptosis. (Source: 5292 - Gene ResultPIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)] - NCBI)
  • This study presents a robust and scalable synthesis of α-carbonylated N-sulfonylazetidines via a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. (Source: Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones - Organic Chemistry Portal)
  • Pim kinase is a newly identified constitutively active serine/threonine kinase that plays a key role in the control of cell proliferation, apoptosis and migration.
  • PIM kinases are well-known oncoproteins promoting cell proliferation, migration, and survival as well as stimulating activities of several transcription factors that can contribute to tumorigenesis. (Source: The Role of PIM Kinases in Prostate Cancer: Promoting and Inhibiting Factors)

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 1-((3-Bromophenyl)sulfonyl)azetidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics is a journey into the intricate world of molecular interactions. The structure-activity relationship (SAR) is our compass, guiding the design of more potent and selective drug candidates. This guide delves into the promising, yet largely unexplored, chemical space of 1-((3-bromophenyl)sulfonyl)azetidine analogs. While direct, extensive research on this specific scaffold is nascent, we can construct a robust, predictive SAR framework by drawing upon established principles of medicinal chemistry and data from closely related molecular architectures. This guide will serve as a foundational blueprint for researchers looking to venture into this area of drug discovery.

The Allure of the Azetidine and Sulfonamide Moieties: A Privileged Partnership

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique structural properties, including high ring strain and a sp3-rich character, can confer enhanced metabolic stability, improved solubility, and better pharmacokinetic profiles to drug candidates.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its therapeutic value across various diseases, including oncology, inflammation, and infectious diseases.[1][2]

Similarly, the sulfonamide functional group is a cornerstone of numerous therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, and to mimic a peptide bond, has led to its incorporation in a wide array of drugs, including antibacterial, antifungal, and anticancer agents.[3] The combination of an azetidine ring and a sulfonamide linker, therefore, presents a compelling strategy for the development of novel therapeutics with potentially desirable drug-like properties.

Deconstructing the this compound Scaffold: A Predictive SAR Analysis

Given the novelty of the this compound scaffold, we will build our SAR understanding by dissecting the molecule into its three key components and drawing parallels from existing literature on analogous structures.

1. The Azetidine Ring: The Conformational Anchor

The azetidine ring serves as the central scaffold, and its substitution pattern is critical for biological activity. Studies on azetidine derivatives as GABA uptake inhibitors have shown that substitutions at both the 2- and 3-positions can significantly impact potency.[4]

  • Substitution at the 3-position: This position is often a key vector for introducing functionality that can interact with the biological target. For instance, in GABA uptake inhibitors, a carboxylic acid or a bioisosteric tetrazole ring at the 3-position is crucial for activity.[4] For our target scaffold, exploring small, polar groups at this position could be a fruitful starting point.

  • Substitution at the 2- and 4-positions: While less commonly explored for direct target interaction, substitutions at these positions can influence the overall conformation of the azetidine ring and its presentation of the key pharmacophoric elements.

2. The Phenylsulfonyl Group: The Interactive Element

The phenylsulfonyl moiety is likely to be a key determinant of target engagement. The substitution pattern on the phenyl ring can dramatically alter the electronic and steric properties of the molecule, influencing its binding affinity and selectivity.

  • The Significance of the 3-Bromo Substitution: The placement of a bromine atom at the meta-position of the phenyl ring is a deliberate medicinal chemistry tactic. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. This can significantly enhance binding affinity. Furthermore, the bromo group can influence the molecule's metabolic stability and lipophilicity.

  • Exploring Other Phenyl Substitutions: A systematic exploration of different substituents at the ortho-, meta-, and para-positions of the phenyl ring is a classical SAR strategy. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, cyano) can probe the electronic requirements of the binding pocket. The size and shape of the substituent will also be critical, with bulky groups potentially leading to steric clashes.

3. The Sulfonyl Linker: The Rigid Connector

The sulfonyl group acts as a rigid linker between the phenyl ring and the azetidine nitrogen. Its tetrahedral geometry and ability to accept hydrogen bonds are important features. While modifications to the sulfonyl group itself are less common in SAR studies, its rigid nature helps to pre-organize the phenyl and azetidine moieties in a defined spatial orientation for optimal target interaction.

Comparative Analysis with Known Azetidine-Containing Bioactive Molecules

To further inform our predictive SAR, let's consider data from known bioactive azetidine derivatives. A study on azetidine-containing analogs of the antitumor agent TZT-1027 revealed that while these compounds exhibited potent antiproliferative activity, with the most potent analog having an IC50 value of 2.2 nM against A549 cell lines, the structure-activity relationship was not straightforward.[5] Different substitutions on a 3-aryl-azetidine moiety led to significant variations in potency, underscoring the sensitivity of the biological target to even minor structural changes.[5]

In another example, a series of 2-azetidinones bearing sulfonamide structures were synthesized and evaluated for their antibacterial and antioxidant activities.[2][6] This study highlighted that the nature of the sulfonamide component and the substitutions on the azetidinone ring were crucial for activity.[2][6]

Proposed Experimental Workflow for SAR Validation

To validate the predictive SAR outlined above, a systematic experimental approach is necessary. The following workflow provides a roadmap for synthesizing and evaluating a library of this compound analogs.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start Starting Materials: 3-Bromobenzenesulfonyl chloride Azetidine derivatives synthesis Sulfonylation Reaction start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification primary_assay Primary Assay: (e.g., Enzymatic Inhibition or Cell-Based Assay) purification->primary_assay dose_response Dose-Response and IC50/EC50 Determination primary_assay->dose_response selectivity Selectivity Profiling dose_response->selectivity data_analysis Data Analysis and SAR Correlation selectivity->data_analysis next_gen Design of Next-Generation Analogs data_analysis->next_gen

Caption: A streamlined workflow for the synthesis, biological evaluation, and SAR analysis of novel chemical entities.

Experimental Protocols

General Synthesis of this compound Analogs

This protocol is a general method for the synthesis of 1-arenesulfonylazetidines.

Materials:

  • Substituted azetidine hydrochloride

  • 3-Bromobenzenesulfonyl chloride

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted azetidine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) and stir at room temperature for 10 minutes.

  • Add a solution of 3-bromobenzenesulfonyl chloride (1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound analog.

In Vitro Biological Assay: A Generic Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of the synthesized analogs against a hypothetical protein kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, kinase enzyme, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: A Hypothetical SAR Table

To systematically analyze the SAR, the data should be organized in a clear and concise table.

Compound IDR1 (Azetidine Substitution)R2 (Phenyl Substitution)IC50 (nM)
1a H3-Br500
1b 3-OH3-Br250
1c 3-COOH3-Br50
2a H4-Br800
2b H2-Br1200
3a H3-Cl600
3b H3-F750
3c H3-Me900
3d H3-OMe850

This is a hypothetical table for illustrative purposes.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. While this guide is predictive in nature, it provides a solid foundation based on established medicinal chemistry principles and data from analogous structures. The proposed SAR hypotheses, if validated through the outlined experimental workflow, could lead to the identification of potent and selective modulators of various biological targets. Future work should focus on a comprehensive synthesis and screening campaign to build a robust SAR dataset, followed by lead optimization to improve potency, selectivity, and pharmacokinetic properties. The journey into this new chemical space is just beginning, and the insights gained will undoubtedly contribute to the broader landscape of drug discovery.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3-Bromophenyl)sulfonyl)azetidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-((3-Bromophenyl)sulfonyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.